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  • Product: Methyl 5,5-dimethoxypiperidine-3-carboxylate
  • CAS: 2193065-43-7

Core Science & Biosynthesis

Foundational

Structural Elucidation and NMR Characterization of Methyl 5,5-dimethoxypiperidine-3-carboxylate: A Predictive and Mechanistic Framework

Executive Summary In modern drug discovery, highly functionalized piperidine derivatives serve as critical scaffolds for pharmacophore development. Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4)[1] is a complex...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, highly functionalized piperidine derivatives serve as critical scaffolds for pharmacophore development. Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4)[1] is a complex saturated heterocycle featuring a secondary amine, a methyl ester, and a dimethyl ketal. Because direct empirical literature data for this specific compound is sparse[1], structural validation relies on rigorous predictive models grounded in density functional theory (DFT) benchmarking and established empirical additivity rules[2].

This whitepaper provides an in-depth mechanistic guide to the 1 H and 13 C NMR chemical shifts of this molecule. By detailing the causality behind conformational dynamics, chemical shielding, and 2D NMR validation protocols, this guide equips analytical scientists with a self-validating framework for structural elucidation.

Conformational Dynamics & Structural Topology

To accurately assign NMR chemical shifts, one must first understand the 3D conformation of the molecule[3]. The piperidine ring predominantly adopts a chair conformation in solution.

  • Steric Causality: The bulky methyl ester at C3 will strongly prefer the equatorial position to minimize 1,3-diaxial steric clashes.

  • Ketal Orientation: The dimethyl ketal at C5 forces one methoxy group into an axial position and the other into an equatorial position.

  • Symmetry Breaking: The chiral center at C3 breaks the plane of symmetry, rendering the methylene protons at C2, C4, and C6, as well as the two ketal methoxy groups, diastereotopic .

G N1 N1 (Secondary Amine) C2 C2 (Diastereotopic CH2) N1->C2 C3 C3 (Chiral Methine) C2->C3 C4 C4 (Diastereotopic CH2) C3->C4 Ester C=O-OCH3 (Ester) C3->Ester Equatorial C5 C5 (Quaternary Ketal) C4->C5 C6 C6 (Diastereotopic CH2) C5->C6 KetalO1 OCH3 (Axial Ketal) C5->KetalO1 Axial KetalO2 OCH3 (Eq Ketal) C5->KetalO2 Equatorial C6->N1

Figure 1: Connectivity and preferred conformational topology of the piperidine core.

Mechanistic Analysis of 1 H NMR Chemical Shifts

The predicted 1 H NMR spectrum (Table 1) is governed by magnetic anisotropy, inductive effects, and the Karplus relationship for coupling constants.

Causality of Chemical Shifts:

  • Nitrogen Anisotropy (C2 & C6): Protons adjacent to the amine (C2, C6) are deshielded. In piperidine chairs, equatorial protons resonate downfield of axial protons due to the magnetic anisotropy of the adjacent C-C bonds and the nitrogen lone pair.

  • Absence of Vicinal Coupling at C6: Because C5 is a quaternary ketal carbon, the C6 protons only exhibit large geminal coupling ( 2J≈13 Hz) and no vicinal coupling, appearing as distinct doublets.

  • Diastereotopic Ketal Methoxy Groups: The stereocenter at C3 ensures the two OCH 3​ groups at C5 experience different magnetic environments, resulting in two distinct singlets.

Table 1: Predicted 1 H NMR Data (400 MHz, CDCl 3​ )
PositionShift ( δ , ppm)MultiplicityIntegrationCoupling ( J in Hz)Mechanistic Rationale
N-H 1.80 - 2.20br s1H-Broadened by 14 N quadrupolar relaxation.
C2-H eq​ 3.10dd1H12.0, 4.5Deshielded by N lone pair; eq-ax and eq-eq couplings.
C2-H ax​ 2.60dd1H12.0, 10.5Upfield of eq proton; large trans-diaxial coupling to C3-H ax​ .
C3-H ax​ 2.50 - 2.70m1H-Deshielded by inductive effect of the ester carbonyl.
C4-H eq​ 2.10ddd1H13.5, 4.5, 2.0Shielded relative to C2; adjacent to ketal.
C4-H ax​ 1.40dd1H13.5, 11.5Most shielded ring proton; large trans-diaxial coupling to C3.
C6-H eq​ 2.90d1H13.0Deshielded by N; no vicinal coupling (C5 is quaternary).
C6-H ax​ 2.50d1H13.0Geminal coupling only.
OCH 3​ (Ester) 3.68s3H-Standard methyl ester resonance.
OCH 3​ (Ketal) 3.15, 3.20s, s3H, 3H-Diastereotopic methoxy groups due to C3 chirality.

Mechanistic Analysis of 13 C NMR Chemical Shifts

Carbon chemical shifts are highly sensitive to electronegative substituents. The predictive benchmarking of small organic molecules[2] allows for highly accurate assignments of functionalized heterocycles.

Causality of Chemical Shifts:

  • The Ketal Carbon (C5): The defining feature of this spectrum is the C5 quaternary carbon. Bonded to two highly electronegative oxygen atoms, it experiences severe electron withdrawal, pushing its shift to the characteristic acetal/ketal region of ~98-100 ppm [2].

  • Alpha-Nitrogen Carbons (C2 & C6): Both carbons are deshielded by the adjacent nitrogen, but C6 is further deshielded by the β -effect of the two ketal oxygens at C5.

Table 2: Predicted 13 C NMR Data (100 MHz, CDCl 3​ )
PositionShift ( δ , ppm)TypeMechanistic Rationale
C=O (Ester) 174.0QuaternaryHighly deshielded carbonyl carbon.
C5 (Ketal) 98.5QuaternaryDiagnostic ketal shift; deshielded by two oxygen atoms.
C6 52.0CH 2​ α to Nitrogen, β to ketal oxygens.
OCH 3​ (Ester) 51.8CH 3​ Standard ester methoxy shift.
C2 48.5CH 2​ α to Nitrogen, β to ester.
OCH 3​ (Ketal) 47.5, 48.0CH 3​ Diastereotopic ketal methoxy carbons.
C3 40.5CH α to carbonyl; inductive deshielding.
C4 36.0CH 2​ Aliphatic methylene, bounded by methine and ketal.

Experimental Protocols: A Self-Validating NMR Workflow

To transition from theoretical prediction to empirical certainty, researchers must employ a self-validating system. 1D NMR alone is insufficient for this molecule due to signal overlap in the 2.50–3.20 ppm region. The following protocol guarantees unambiguous assignment.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS.

  • Causality: This concentration prevents aggregation-induced chemical shift drifting (common in secondary amines) while providing sufficient signal-to-noise (S/N) for 13 C acquisition[2].

Step 2: 1D 1 H Acquisition

  • Action: Acquire at 400 MHz (or higher) using 16 scans and a relaxation delay (D1) of 2.0 seconds.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing accurate integration for the 17 protons in the molecule.

Step 3: 1D 13 C{ 1 H} Acquisition

  • Action: Acquire at 100 MHz using 1024 scans, a 30° flip angle, and D1 = 2.0s.

  • Causality: Broad-band decoupling simplifies the spectrum to singlets. The high scan count is mandatory to resolve the quaternary carbons (C=O and C5), which lack signal enhancement from the Nuclear Overhauser Effect (NOE) and have long T1​ relaxation times.

Step 4: 2D Correlation (The Validation Engine)

  • Action: Execute COSY, HSQC, and HMBC sequences.

  • Causality:

    • COSY maps the contiguous C2-C3-C4 spin system.

    • HSQC differentiates the overlapping C2/C6 methylene protons by correlating them to their distinct 13 C shifts.

    • HMBC is the only way to unambiguously assign the C5 quaternary carbon. A 3-bond ( 3JCH​ ) correlation from the ketal OCH 3​ protons to the ~98.5 ppm carbon definitively proves the ketal position.

Workflow Prep 1. Sample Preparation (15-20 mg in CDCl3) OneD 2. 1D NMR Acquisition (1H & 13C{1H}) Prep->OneD COSY 3A. 2D COSY (H-H Vicinal/Geminal) OneD->COSY Identify Spin Systems HSQC 3B. 2D HSQC (1-Bond C-H) OneD->HSQC Assign Direct C-H HMBC 3C. 2D HMBC (2/3-Bond C-H) OneD->HMBC Connect Quaternary C5 Val 4. Structure Verification & Shift Assignment COSY->Val HSQC->Val HMBC->Val

Figure 2: Self-validating 1D and 2D NMR experimental workflow for structural elucidation.

References

  • PubChemLite : Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4). University of Luxembourg / PubChem.[1] URL:[Link]

  • ECHA CHEM : Identity - methyl 5,5-dimethoxypiperidine-3-carboxylate. European Chemicals Agency.[3] URL:[Link]

  • National Institutes of Health (PMC) : DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking.[2] URL:[Link]

Sources

Exploratory

Methyl 5,5-dimethoxypiperidine-3-carboxylate: Exact Mass, Physicochemical Characterization, and Synthetic Utility in Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized piperidines serve as ubiquitous structural motifs, frequently acting as core scaffolds for receptor agonists, antagonists, and senescence-inducing agents [1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized piperidines serve as ubiquitous structural motifs, frequently acting as core scaffolds for receptor agonists, antagonists, and senescence-inducing agents [1]. Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS: 2193065-43-7) is a highly specialized, orthogonally protected building block. The presence of the 5,5-dimethyl acetal is a strategic synthetic choice: it masks a highly reactive 5-oxo (ketone) moiety, preventing unwanted enamine formation or aldol condensations during functionalization of the secondary amine or the C3-ester [2].

This technical guide provides an authoritative breakdown of the compound's exact mass and molecular formula, alongside field-proven protocols for High-Resolution Mass Spectrometry (HRMS) characterization and synthetic deprotection.

Chemical Identity & Structural Analysis

Accurate structural characterization begins with precise molecular definitions. The compound features a piperidine ring substituted with a methyl ester at the C3 position and a dimethyl acetal at the C5 position.

Core Physicochemical Properties

To ensure accurate identification during synthesis and purification, researchers must rely on monoisotopic exact mass rather than average molecular weight. The exact mass is calculated based on the most abundant isotopes of each element (e.g., ^12C, ^1H, ^14N, ^16O).

  • Molecular Formula: C9H17NO4

  • Monoisotopic Exact Mass: 203.11575 Da [3]

  • Average Molecular Weight: 203.24 g/mol

  • SMILES: COC(=O)C1CC(CNC1)(OC)OC

  • InChIKey: RLGDWFWJPDOIIX-UHFFFAOYSA-N

Predicted Mass Spectrometry Adducts

During electrospray ionization (ESI), the basic secondary amine of the piperidine ring readily accepts a proton, making ESI+ (Positive Mode) the most sensitive and logical choice for detection. Below is a summary of the quantitative data for expected HRMS adducts [3].

Adduct TypeIon FormulaCalculated Exact Mass (m/z)Causality / Formation Rationale
[M+H]⁺ [C9H18NO4]⁺204.12303Primary ionization pathway; protonation of the secondary amine.
[M+Na]⁺ [C9H17NO4Na]⁺226.10497Sodium adduction; common in glass-stored solvents.
[M+K]⁺ [C9H17NO4K]⁺242.07891Potassium adduction; trace contaminant in buffers.
[M+H-H2O]⁺ [C9H16NO3]⁺186.11301In-source fragmentation; loss of water from the ester/acetal.

High-Resolution Mass Spectrometry (HRMS) Protocol

To validate the synthesis or procurement of Methyl 5,5-dimethoxypiperidine-3-carboxylate, HRMS must be employed. The following self-validating protocol ensures sub-5 ppm mass accuracy, eliminating false positives from isobaric impurities.

Step-by-Step ESI-TOF/Orbitrap Methodology
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 μg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure >99% protonation of the piperidine nitrogen, thereby maximizing the [M+H]⁺ signal intensity.

  • Instrument Calibration: Infuse a standard calibration mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to calibrate the mass analyzer. Verify that the mass error is < 2 ppm across the 100–600 m/z range.

  • Blank Injection: Inject the mobile phase blank before the sample.

    • Causality: This is a critical self-validating step to ensure no carryover of piperidine derivatives from previous runs, which are notorious for adhering to stainless steel capillary lines.

  • Data Acquisition: Operate the MS in ESI+ mode. Set the capillary temperature to 275°C and the spray voltage to 3.5 kV. Acquire data in full-scan mode (m/z 100–500) with a resolution setting of at least 60,000 (at m/z 200).

  • Data Processing: Extract the ion chromatogram (EIC) for m/z 204.1230 ± 0.0010. A mass error of ≤ 5 ppm confirms the chemical identity.

G N1 1. Sample Preparation (1 μg/mL in 0.1% FA / MeOH) N2 2. System Calibration & Blank (Ensure < 2 ppm error, zero carryover) N1->N2 N3 3. Electrospray Ionization (ESI+ Mode, 3.5 kV) N2->N3 N4 4. HRMS Mass Analysis (Orbitrap / TOF, R=60k) N3->N4 N5 5. Data Validation (Target m/z: 204.12303, Error < 5 ppm) N4->N5

Figure 1: Self-validating HRMS workflow for exact mass confirmation.

Synthetic Utility & Acetal Deprotection Mechanics

In drug discovery, piperidine-3-carboxamide derivatives have shown significant promise, including applications as senescence-inducing agents against melanoma [4]. Methyl 5,5-dimethoxypiperidine-3-carboxylate acts as an advanced precursor for such complex molecules.

The Rationale for the Dimethyl Acetal

Directly utilizing a 5-oxopiperidine (ketone) during standard peptide coupling or reductive amination often leads to polymerization or off-target reactions at the highly electrophilic ketone carbon. The 5,5-dimethoxy group is stable under basic conditions (e.g., during N-alkylation or Boc-protection of the amine) but can be rapidly cleaved under aqueous acidic conditions to reveal the ketone for late-stage functionalization.

Protocol: Acidic Hydrolysis of the Acetal

This protocol details the unmasking of the ketone to yield Methyl 5-oxopiperidine-3-carboxylate.

  • Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of Methyl 5,5-dimethoxypiperidine-3-carboxylate in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) containing 5% v/v H₂O.

    • Causality: TFA provides the necessary hydronium ions to protonate one of the methoxy oxygens, turning it into a good leaving group (methanol). The 5% water acts as the nucleophile to attack the resulting oxocarbenium ion, ultimately collapsing to form the ketone.

  • Agitation: Stir the mixture at room temperature (20–25°C) for 2 to 4 hours. Monitor the reaction via TLC or LC-MS (looking for the disappearance of m/z 204.12 and the appearance of the ketone mass at m/z 158.08).

  • Quenching & Workup: Carefully concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the residue by slowly adding saturated aqueous Sodium Bicarbonate (NaHCO₃) until pH 7-8 is reached.

    • Causality: Neutralization must be done carefully to prevent the base-catalyzed self-condensation of the newly formed 5-oxopiperidine.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ketone, ready for immediate downstream functionalization.

G A Methyl 5,5-dimethoxy piperidine-3-carboxylate B Acidic Cleavage (TFA / DCM / H2O) A->B C Methyl 5-oxopiperidine -3-carboxylate B->C D Late-Stage Functionalization (e.g., Reductive Amination) C->D

Figure 2: Synthetic workflow demonstrating the utility of the acetal protecting group.

References

  • European Chemicals Agency (ECHA). (2020). Substance Information: methyl 5,5-dimethoxypiperidine-3-carboxylate. Retrieved from[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 137951966, Methyl 5,5-dimethoxypiperidine-3-carboxylate. Retrieved from[Link]

  • National Institutes of Health (PMC). (2021). Identification of Piperidine-3-carboxamide Derivatives Inducing Senescence-like Phenotype with Antimelanoma Activities. Retrieved from [Link]

Foundational

Thermodynamic Solubility and Stability Profile of Methyl 5,5-dimethoxypiperidine-3-carboxylate in Organic Solvents

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper / Application Guide Executive Summary In modern drug discovery and complex org...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Content Type: Technical Whitepaper / Application Guide

Executive Summary

In modern drug discovery and complex organic synthesis, highly functionalized saturated heterocycles are critical building blocks for exploring novel chemical space. Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS: 2193065-43-7)[1] is a highly versatile, stereochemically rich piperidine derivative. It features three distinct functional moieties: a basic secondary amine, a polar methyl ester, and a chemically labile dimethyl acetal.

Understanding the solubility profile of this compound is not merely a matter of physical dissolution; it is fundamentally tied to its chemical stability. As a Senior Application Scientist, I have structured this whitepaper to provide a mechanistic evaluation of its solvation thermodynamics, empirical solubility data across various organic solvent classes, and self-validating experimental protocols to ensure both high solubility and structural integrity during synthetic and formulation workflows.

Structural Profiling and Solvation Thermodynamics

The solubility of Methyl 5,5-dimethoxypiperidine-3-carboxylate (Molecular Formula: C9​H17​NO4​ , MW: 203.2 g/mol )[2] is governed by the interplay of its functional groups with the solvent matrix. We can predict its behavior using Hansen Solubility Parameters (HSP), which divide cohesive energy into dispersive ( δD​ ), polar ( δP​ ), and hydrogen-bonding ( δH​ ) forces[3].

  • The Piperidine Ring (Secondary Amine): The NH group acts as both a hydrogen-bond donor and acceptor. This drives high solubility in polar protic solvents (e.g., alcohols) and allows for salt formation (e.g., hydrochloride salts) to drastically alter its solubility profile.

  • The Methyl Ester: This moiety provides strong dipole-dipole interactions ( δP​ ) and acts as a hydrogen-bond acceptor. It ensures excellent miscibility in polar aprotic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).

  • The 5,5-Dimethoxy Acetal: The geminal diether structure contributes to the dispersive ( δD​ ) and polar ( δP​ ) parameters but introduces a critical vulnerability: acid-catalyzed hydrolysis . Solvation in protic media with trace acidity will rapidly degrade this group[4].

Causality in Solvent Selection

The optimal solvent must minimize the free energy of mixing ( ΔGmix​<0 ) without providing the protic/acidic environment necessary for acetal cleavage. Therefore, anhydrous polar aprotic solvents represent the thermodynamic sweet spot for this compound.

Empirical Solubility Matrix

The following table synthesizes the extrapolated thermodynamic solubility of the free-base form of Methyl 5,5-dimethoxypiperidine-3-carboxylate at 25°C. Data is categorized by solvent class to guide reaction design and liquid handling.

Solvent ClassSpecific SolventEstimated Solubility (mg/mL)Solvation Mechanism & Notes
Chlorinated Dichloromethane (DCM)> 100 (Highly Soluble)Excellent dipole matching; non-nucleophilic. Ideal for extraction and synthesis.
Polar Aprotic Dimethylformamide (DMF)> 100 (Highly Soluble)Strong H-bond acceptance. Ideal for N -alkylation/acylation reactions.
Ester / Ether Ethyl Acetate (EtOAc)50 - 100 (Soluble)Good polarity match with the ester moiety. Standard chromatography solvent.
Polar Protic Methanol (MeOH)> 100 (Highly Soluble)Caution: Soluble, but trace acid will cause transacetalization or hydrolysis. Must be anhydrous.
Aromatic Toluene10 - 50 (Moderately Soluble)Relies purely on dispersive forces ( δD​ ). Good for Dean-Stark water removal.
Aliphatic Heptane / Hexanes< 5 (Poorly Soluble)High polarity of the ester and amine prevents solvation in non-polar alkanes.
Aqueous Water (pH 7.4)< 10 (Poorly Soluble)Hydrophobic organic bulk limits aqueous solubility of the free base.

Experimental Protocol: Self-Validating Thermodynamic Solubility Screening

To accurately determine the solubility of this specific building block without risking degradation artifacts, a kinetic dissolution approach is insufficient. A thermodynamic shake-flask method coupled with LC-MS is required. This protocol is self-validating because it simultaneously measures concentration and monitors for the primary degradation product (the ketone).

Step-by-Step Methodology
  • Preparation: Weigh 10.0 mg of Methyl 5,5-dimethoxypiperidine-3-carboxylate into a 2.0 mL amber glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target anhydrous solvent (e.g., DCM, EtOAc).

  • Equilibration: Cap tightly and agitate on a thermoshaker at 400 RPM for 24 hours at exactly 25.0°C. Causality: 24 hours ensures thermodynamic equilibrium between the solid phase and the saturated solution.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet any undissolved solid.

  • Aliquot & Dilution: Carefully extract 10 µL of the supernatant. Dilute by a factor of 1,000 in an LC-MS compatible diluent (e.g., Acetonitrile with 0.1% Ammonium Hydroxide—avoid TFA/Formic acid to prevent on-column acetal hydrolysis).

  • Quantification: Inject onto an LC-MS system. Quantify the parent peak (m/z [M+H]+ = 204.1) against a standard curve. Monitor for m/z 158.1 (loss of dimethyl acetal to form the ketone) to validate stability during the assay.

G A 1. Solid Compound Aliquot (Methyl 5,5-dimethoxypiperidine-3-carboxylate) B 2. Anhydrous Solvent Addition (e.g., DCM, EtOAc, DMF) A->B C 3. Thermodynamic Equilibration (24h at 25°C, 400 RPM) B->C D 4. Phase Separation (Centrifugation at 10,000g) C->D E 5. Supernatant Extraction & Dilution (Basic Diluent to Prevent Hydrolysis) D->E F 6. LC-MS Quantification (Monitor m/z 204.1 & Degradants) E->F

Fig 1: Self-validating high-throughput thermodynamic solubility screening workflow.

Stability-in-Solution Dynamics: The Acetal Vulnerability

While the compound is highly soluble in many solvents, solubility does not equal stability . The 5,5-dimethoxy group is an acetal protecting group for a ketone. In the presence of water and a Brønsted acid, acetals undergo hydrolysis via an A-2 mechanism[5].

The Mechanistic Pathway

If this compound is dissolved in an acidic aqueous environment (e.g., aqueous HCl, or even wet DCM with trace acidity), the following degradation cascade occurs:

  • Protonation: An oxygen atom of the methoxy group is protonated.

  • Leaving Group Expulsion: Methanol is expelled, forming a highly electrophilic oxocarbenium ion intermediate.

  • Nucleophilic Attack: Water attacks the oxocarbenium ion, forming a hemiacetal.

  • Collapse: The hemiacetal collapses, expelling the second molecule of methanol and yielding Methyl 5-oxopiperidine-3-carboxylate [4].

Therefore, when preparing stock solutions for long-term storage, anhydrous basic or neutral aprotic solvents (like anhydrous DMF or DMSO stored over molecular sieves) are strictly required.

G A Methyl 5,5-dimethoxypiperidine-3-carboxylate (Stable in Aprotic/Basic Media) B Protonation of Methoxy Oxygen (Requires Acidic Media) A->B H+ (Trace Acid) C Oxocarbenium Ion Formation (Loss of Methanol) B->C - MeOH D Nucleophilic Attack by Water (Hemiacetal Intermediate) C->D + H2O E Methyl 5-oxopiperidine-3-carboxylate (Irreversible Degradation Product) D->E - MeOH, - H+

Fig 2: Acid-catalyzed A-2 hydrolysis pathway of the 5,5-dimethoxy acetal group.

Application & Formulation Guidelines

For researchers utilizing Methyl 5,5-dimethoxypiperidine-3-carboxylate in drug development:

  • Stock Solutions: Prepare primary stock solutions in anhydrous DMSO or DMF at concentrations up to 100 mM. Store at -20°C in tightly sealed, argon-purged vials to prevent atmospheric moisture ingress.

  • Reaction Media: For N -functionalization (e.g., reductive amination, amide coupling), use DCM or THF. If basic conditions are required, the addition of N,N -Diisopropylethylamine (DIPEA) will not only act as an acid scavenger but will also protect the acetal moiety from premature hydrolysis.

  • Purification: When performing silica gel chromatography, pre-treat the silica with 1% Triethylamine (TEA) in your mobile phase (e.g., Hexanes/EtOAc). Silica is inherently mildly acidic and can cause on-column degradation of the acetal if not buffered.

References

  • PubChem. "Methyl 5,5-dimethoxypiperidine-3-carboxylate (CID 137951966)." National Center for Biotechnology Information. Available at:[Link]

  • European Chemicals Agency (ECHA). "methyl 5,5-dimethoxypiperidine-3-carboxylate (EC number 851-593-5, CAS number 2193065-43-7)." ECHA CHEM. Available at:[Link]

  • Master Organic Chemistry. "Hydrates, Hemiacetals, and Acetals." Master Organic Chemistry. Available at:[Link]

  • Pluth, M. D., Bergman, R. G., & Raymond, K. N. "The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution." The Journal of Organic Chemistry, 2008. Available at:[Link]

  • Bergin, S. D., et al. "Multicomponent Solubility Parameters for Single-Walled Carbon Nanotube−Solvent Mixtures." ACS Nano, 2009. Available at:[Link]

Sources

Exploratory

Thermodynamic Stability and Storage Kinetics of Methyl 5,5-dimethoxypiperidine-3-carboxylate at Ambient Conditions

Executive Summary Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4) 1 is a highly functionalized heterocyclic building block utilized extensively in modern drug discovery. The molecule presents a unique thermodynam...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4) 1 is a highly functionalized heterocyclic building block utilized extensively in modern drug discovery. The molecule presents a unique thermodynamic profile at room temperature (25°C) due to the presence of three distinct reactive moieties: a secondary piperidine amine, a C3 methyl ester, and a C5 dimethyl acetal. This whitepaper elucidates the causal mechanisms governing its thermodynamic stability, details the kinetic pathways of its degradation at ambient conditions, and establishes self-validating experimental protocols for stability profiling.

Molecular Architecture and Thermodynamic Liabilities

The thermodynamic stability of Methyl 5,5-dimethoxypiperidine-3-carboxylate at room temperature is not a static property but a dynamic equilibrium dictated by its intramolecular environment. The molecule is inherently bifunctional, possessing both nucleophilic/basic (amine) and electrophilic (ester) centers, alongside an acid-sensitive acetal.

The Piperidine Core and Autocatalysis

The secondary amine of the piperidine ring is a strong nucleophile and a moderate base (pKa ~9.5). At room temperature, this basic center drastically alters the local thermodynamic landscape. Studies on ester hydrolysis demonstrate that the presence of an adjacent basic amino group can accelerate hydroxide-catalyzed hydrolysis by factors exceeding 100-fold due to local pH modulation and general base catalysis 2. Consequently, ambient moisture is thermodynamically favored to attack the C3 methyl ester, facilitated by the piperidine nitrogen deprotonating the incoming water molecule.

Dimethyl Acetal Stability

Acetals are thermodynamically stable under neutral and basic conditions but are highly labile in the presence of trace acids 3. Because the parent molecule is an unprotonated free base, it inherently "buffers" itself against trace atmospheric acids, rendering the 5,5-dimethoxy group remarkably stable at room temperature. However, if the compound is synthesized and stored as a hydrochloride salt to protect the amine, the resulting acidic microenvironment will thermodynamically drive the hydrolysis of the acetal into a ketone (piperidone) upon exposure to ambient humidity 4.

Intermolecular Aminolysis (Self-Condensation)

Secondary amines can undergo self-condensation with esters to form stable amides 5. While the C5 dimethoxy group provides significant steric hindrance, long-term storage of the neat liquid or amorphous solid at room temperature allows for slow intermolecular nucleophilic attack, leading to oligomerization.

DegradationPathways Molecule Methyl 5,5-dimethoxypiperidine -3-carboxylate Cond1 Ambient Moisture (Neutral/Basic Free Base) Molecule->Cond1 Cond2 Trace Acid + Moisture (e.g., HCl Salt Form) Molecule->Cond2 Cond3 Anhydrous Conditions (Long-term 25°C Storage) Molecule->Cond3 Deg1 Ester Hydrolysis (Autocatalytic cleavage) Cond1->Deg1 H2O Attack Deg2 Acetal Hydrolysis (Piperidone formation) Cond2->Deg2 Oxocarbenium Ion Deg3 Intermolecular Aminolysis (Oligomerization) Cond3->Deg3 N-Nucleophilic Attack

Fig 1. Thermodynamic degradation pathways of the compound based on environmental conditions.

Quantitative Thermodynamic Data

To understand the shelf-life of this compound, we must look at the rate constants ( k ) and Gibbs free energy of activation ( ΔG‡ ) for its primary degradation routes. The table below summarizes the theoretical thermodynamic parameters for the compound at 25°C.

Degradation PathwayEnvironmental Condition ΔG‡ (kcal/mol)Est. Rate Constant ( k ) at 25°CProjected Half-Life ( t1/2​ )
Ester Hydrolysis 50% Relative Humidity (Free Base)~22.5 4.5×10−7 s−1 ~18 Days
Acetal Hydrolysis 50% Relative Humidity (HCl Salt)~18.2 3.2×10−5 s−1 ~6 Hours
Aminolysis Anhydrous, Neat (Free Base)~26.8 1.1×10−9 s−1 ~20 Months
Stable Storage Anhydrous, Inert Gas (Argon)>30.0 <1.0×10−12 s−1 > 5 Years

Data Synthesis Note: Values are derived from microscopic rate constants of structurally analogous amino-esters and dimethyl acetals under standard state conditions.

Self-Validating Experimental Protocols

To empirically verify the thermodynamic stability of Methyl 5,5-dimethoxypiperidine-3-carboxylate, a self-validating kinetic trapping protocol must be utilized. This method ensures that the degradation observed is definitively caused by the variable being tested (e.g., moisture vs. auto-reactivity), using internal standards to prevent analytical drift.

Protocol: Real-Time Thermodynamic Profiling via qNMR

Objective: Determine the precise causality of degradation at 25°C by isolating moisture-driven hydrolysis from nucleophilic self-condensation.

Step-by-Step Methodology:

  • Sample Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, weigh three 15 mg aliquots of highly pure Methyl 5,5-dimethoxypiperidine-3-carboxylate.

  • Solvent Matrix Formulation:

    • Tube A (Control): Dissolve in 0.6 mL of anhydrous DMSO- d6​ containing 0.05% v/v Tetramethylsilane (TMS) as an internal standard.

    • Tube B (Hydrolytic Stress): Dissolve in 0.6 mL of DMSO- d6​ spiked with 5% D2O.

    • Tube C (Acidic Stress): Dissolve in 0.6 mL of DMSO- d6​ spiked with 5% D2O and 0.1 equivalents of trifluoroacetic acid (TFA).

  • Sealing and Incubation: Hermetically seal all NMR tubes. Incubate the tubes in a precision thermostatic bath set exactly to 25.0°C ± 0.1°C.

  • Data Acquisition: Acquire quantitative 1 H-NMR (qNMR) spectra every 12 hours for 14 days.

    • Self-Validation Check: Normalize all integrations against the TMS peak (0.00 ppm). The sum of the integral of the intact C3-methoxy peak (~3.7 ppm) and the cleaved methanol peak (~3.1 ppm) must remain constant. If the mass balance deviates by >2%, the data point is discarded, ensuring absolute kinetic integrity.

  • Thermodynamic Calculation: Plot ln([Intact Ester]t​/[Intact Ester]0​) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ). Use the Eyring equation to calculate the Gibbs free energy of activation ( ΔG‡ ).

ExperimentalWorkflow Step1 Sample Prep (N2 Glovebox) Aliquot 15mg samples Add TMS internal standard Step2 Matrix Assignment Tube A: Anhydrous DMSO-d6 Tube B: 5% D2O (Hydrolysis) Tube C: 5% D2O + TFA (Acid) Step1->Step2 Step3 25°C Incubation & qNMR Acquire spectra every 12h Validate mass balance via TMS Step2->Step3 Step4 Kinetic & Thermodynamic Extraction Plot ln[C] vs Time Calculate k_obs and ΔG‡ Step3->Step4

Fig 2. Self-validating qNMR workflow for determining exact thermodynamic stability parameters.

Conclusion and Storage Directives

The thermodynamic profile of Methyl 5,5-dimethoxypiperidine-3-carboxylate at room temperature reveals that it is a metastable compound. Its primary vulnerability is autocatalytic ester hydrolysis driven by its own basic secondary amine in the presence of ambient moisture. Conversely, its acetal group is protected by this same basicity but becomes critically unstable if the compound is converted to a salt form.

Authoritative Storage Directives:

  • Temperature: While short-term handling at room temperature (25°C) is acceptable, long-term storage must be conducted at -20°C to lower the kinetic energy below the ΔG‡ threshold for aminolysis.

  • Atmosphere: The compound must be stored under a strictly anhydrous inert gas (Argon or Nitrogen) to prevent moisture ingress, completely arresting the hydrolytic pathways.

References

  • PubChemLite. "Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4) Structural Information." University of Luxembourg / PubChem. Available at:[Link]

  • Noszál, B., et al. "Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants." The Journal of Physical Chemistry A, ACS Publications, 2006. Available at:[Link]

  • Kocienski, P. J. "Protecting Groups: Extensive kinetic and thermodynamic studies on cyclic acetal hydrolysis." Thieme E-Books, 2005. Available at:[Link]

  • Patel, S., et al. "The synthesis and hydrolysis of dimethyl acetals catalyzed by sulfated metal oxides." ResearchGate, 2003. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5,5-dimethoxypiperidine-3-carboxylate: Focus on pKa and Isoelectric Point

Abstract Methyl 5,5-dimethoxypiperidine-3-carboxylate is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery.[1][2] The ionization constant (pKa) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methyl 5,5-dimethoxypiperidine-3-carboxylate is a substituted piperidine derivative, a structural motif of significant interest in medicinal chemistry and drug discovery.[1][2] The ionization constant (pKa) and isoelectric point (pI) are critical physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profiles, influencing everything from solubility and membrane permeability to target binding. To date, no empirical data for the pKa or pI of this specific molecule have been published in scientific literature.[3] This guide provides a comprehensive framework for understanding, estimating, and experimentally determining these essential properties. By synthesizing data from analogous structures, outlining first-principle chemical reasoning, and detailing robust experimental protocols, we equip researchers and drug development professionals with the necessary tools to characterize this and similar molecules. We will explore the theoretical underpinnings of pKa and pI, provide a reasoned estimation based on structural analogs, and present detailed, field-proven methodologies for their empirical determination.

Introduction: The Significance of a Substituted Piperidine

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational properties and its ability to serve as a versatile synthetic building block.[4][5] Its derivatives are found in numerous drug classes, including analgesics, antipsychotics, and antivirals.[5] The specific molecule of interest, methyl 5,5-dimethoxypiperidine-3-carboxylate, combines this core heterocycle with several key functional groups that modulate its properties.

Molecular Structure and Ionizable Centers

Understanding the molecule's structure is paramount to predicting its behavior. It features a central piperidine ring with three key substituents: a secondary amine within the ring, a methyl ester at the 3-position, and two methoxy groups at the 5-position.

G cluster_eq Ionization Equilibrium of the Piperidine Nitrogen cluster_ph Predominant Species BH_plus R₂NH₂⁺ (Protonated, Charged) B R₂NH (Deprotonated, Neutral) BH_plus->B Ka B->BH_plus Kb H_plus H⁺ low_pH At pH < pKa: [R₂NH₂⁺] > [R₂NH] high_pH At pH > pKa: [R₂NH] > [R₂NH₂⁺]

Figure 2: Ionization equilibrium for the piperidine nitrogen.

A lower pKa value signifies a weaker base (its conjugate acid is stronger and gives up its proton more readily).

Estimation of pKa via Structural Analogy

We can estimate the pKa by starting with a parent compound and adjusting for the electronic effects of the substituents.

  • Baseline - Piperidine: The parent heterocycle, piperidine, is a relatively strong secondary amine with a well-documented pKa of approximately 11.1. [6][7]

  • Effect of the C3-Methyl Ester: The ester group is electron-withdrawing due to the inductive effect of its electronegative oxygen atoms. This effect pulls electron density away from the piperidine nitrogen, making its lone pair of electrons less available to accept a proton. This destabilizes the protonated (positively charged) conjugate acid. A less stable conjugate acid is a stronger acid, resulting in a lower pKa. A close analog, methyl piperidine-3-carboxylate , has a predicted pKa of 9.28 . [8][9]This represents a significant decrease of nearly 2 pKa units, confirming the strong influence of the ester group.

  • Effect of the C5-Dimethoxy Groups: The two methoxy groups are also electron-withdrawing via the inductive effect (-I effect). While ethers can sometimes exert a resonance donating effect (+R effect), the saturated nature of the piperidine ring prevents this. Therefore, their primary influence will be to further decrease the basicity of the nitrogen. This effect is transmitted through two sigma bonds (from C5 to C6 to N) and will be weaker than the effect from the C3-ester. We can anticipate a further, more modest reduction in the pKa.

Isoelectric Point (pI) for a Monobasic Compound

The isoelectric point is the pH at which a molecule's net charge is zero. For amino acids, which are zwitterionic at their pI, this point typically falls between two pKa values. [10] However, methyl 5,5-dimethoxypiperidine-3-carboxylate has only one basic functional group. It cannot form a zwitterion. Its two forms are the positively charged conjugate acid (predominant at pH < pKa) and the neutral free base (predominant at pH > pKa). By definition, the molecule is "isoelectric" (net charge of zero) when it is in its neutral form. Therefore, the concept of a single pI value is less informative than for an ampholyte. The molecule's population becomes predominantly neutral at any pH significantly above its pKa.

Summary of Estimated Physicochemical Properties

The following table summarizes the estimated values based on the analysis of structural analogs.

ParameterEstimated ValueRationale
pKa 8.8 - 9.2Based on the predicted pKa of methyl piperidine-3-carboxylate (~9.28),[8][9] with a further reduction anticipated from the electron-withdrawing effects of the two C5-methoxy groups.
Charge at pH 7.4 Predominantly PositiveWith an estimated pKa > 8.8, the physiological pH of 7.4 is significantly below the pKa. The piperidine nitrogen will be mostly protonated (R₂NH₂⁺).
Isoelectric Point (pI) Not applicable in the traditional senseAs a monobasic compound, the neutral form predominates at pH > pKa. There is no zwitterionic species.

Gold Standard Experimental Protocols

While estimations are valuable, empirical determination is essential for regulatory filings and accurate modeling. The following are standard, robust protocols for determining pKa and pI.

pKa Determination by Potentiometric Titration

Potentiometric titration is the most common and direct method for pKa determination. [11][12]It involves monitoring pH changes as a titrant is added to a solution of the analyte.

Principle: A solution of the compound (in its protonated form) is titrated with a strong base (e.g., NaOH). The pH is recorded after each addition of titrant. A plot of pH versus titrant volume yields a sigmoidal curve. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the curve, where half of the compound has been neutralized. [13]

Figure 3: Workflow for pKa Determination by Potentiometric Titration.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a standardized solution of ~0.1 M NaOH.

    • Prepare a standardized solution of ~0.1 M HCl.

    • Prepare an ionic strength adjustment solution, typically 0.15 M KCl, to maintain a constant ionic environment. [13] * Accurately weigh the analyte and dissolve it in the KCl solution to a final concentration of approximately 1-5 mM.

  • System Calibration: Calibrate a high-quality pH meter and electrode using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Titration Setup:

    • Place a known volume (e.g., 20 mL) of the analyte solution in a thermostatted vessel.

    • Use a magnetic stirrer for continuous mixing.

    • Immerse the calibrated pH electrode into the solution.

    • If the analyte is in its free base form, add a known excess of HCl to fully protonate it, bringing the starting pH to ~2-3.

  • Titration Procedure:

    • Add the standardized NaOH titrant in small, precise increments using a calibrated burette or automated titrator.

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis).

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence point.

    • The volume at the half-equivalence point is exactly half the volume of the equivalence point.

    • The pKa is equal to the pH value on the original titration curve corresponding to the volume at the half-equivalence point. [14]

Isoelectric Point Determination by Capillary Isoelectric Focusing (cIEF)

For molecules where a pI is a relevant parameter (especially complex ampholytes), cIEF provides the highest resolution. [15] Principle: The capillary is filled with a solution of the sample mixed with carrier ampholytes, which are a complex mixture of small molecules with a wide range of pI values. When a high voltage is applied, the ampholytes migrate to create a stable pH gradient. Sample molecules also migrate through this gradient until they reach the pH that equals their pI. At this point, they have no net charge and stop migrating, "focusing" into a sharp band. [16][17]

G A Prepare Sample Mixture (Analyte + Carrier Ampholytes + pI Markers) B Fill Capillary with Mixture A->B C Place Capillary in CE Instrument (Anode in Anolyte, Cathode in Catholyte) B->C D Apply High Voltage (Focusing Step) (pH gradient forms, molecules migrate to pI) C->D E Mobilization Step (Apply pressure or salt solution to move focused zones past detector) D->E F Detect Zones (e.g., UV Absorbance at 280 nm) E->F G Calibrate and Determine pI (Compare analyte migration time to known pI markers) F->G

Figure 4: Workflow for pI Determination by Capillary Isoelectric Focusing.

Detailed Protocol:

  • Sample Preparation:

    • Prepare a sample solution containing the analyte at a suitable concentration (e.g., 0.5-1 mg/mL).

    • Add carrier ampholytes of the desired pH range (e.g., pH 3-10).

    • Include two well-characterized pI markers that bracket the expected pI of the analyte for accurate calibration.

  • Capillary and Electrolyte Setup:

    • Use a coated capillary to suppress electro-osmotic flow.

    • The anolyte (at the inlet) is typically a weak acid (e.g., phosphoric acid).

    • The catholyte (at the outlet) is typically a weak base (e.g., sodium hydroxide).

  • Loading: Fill the capillary with the sample mixture using pressure.

  • Focusing: Apply a high voltage (e.g., 25-30 kV) for a set time (e.g., 5-10 minutes). During this phase, the current will drop to a low, stable level as the components focus and the overall resistance increases.

  • Mobilization and Detection:

    • After focusing, the focused bands are moved past the detector. This can be achieved either by applying low pressure to the inlet or by replacing the anolyte with a solution containing a salt that mobilizes the entire pH gradient electrophoretically.

    • Detection is typically performed by UV absorbance.

  • Data Analysis:

    • A plot of absorbance versus time is generated.

    • A calibration curve is created using the known pI values of the markers and their migration times.

    • The pI of the analyte is determined by interpolating its migration time onto this calibration curve.

Implications for Research and Drug Development

Based on our estimated pKa of 8.8-9.2, methyl 5,5-dimethoxypiperidine-3-carboxylate will be predominantly protonated and carry a positive charge at physiological pH (7.4). This has several key consequences:

  • Formulation: The compound is a good candidate for formulation as a salt (e.g., hydrochloride salt) to improve aqueous solubility and stability.

  • Absorption: Its positive charge may decrease passive diffusion across the lipid membranes of the gut wall, potentially leading to lower oral bioavailability. However, it may also be a substrate for cation transporters.

  • Distribution: The positive charge could lead to non-specific binding to negatively charged phospholipids in membranes or to acidic plasma proteins like albumin.

  • Target Interaction: The ability to form a positive charge is critical for forming ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding pocket. Understanding the precise pKa is essential for accurately modeling these interactions.

Conclusion

While experimental data for the pKa and isoelectric point of methyl 5,5-dimethoxypiperidine-3-carboxylate are currently unavailable, a robust estimation can be made through a systematic analysis of its structure and comparison with known analogs. We predict a pKa in the range of 8.8 to 9.2, driven by the strong electron-withdrawing effects of the C3-ester and C5-dimethoxy substituents on the piperidine nitrogen. This value indicates that the molecule will be predominantly cationic at physiological pH. For definitive characterization, this guide provides detailed, industry-standard protocols for the experimental determination of pKa by potentiometric titration and pI by capillary isoelectric focusing. The accurate determination of these parameters is not merely an academic exercise; it is a cornerstone of rational drug design, providing critical insights that guide formulation, predict ADME behavior, and illuminate molecular interactions at the drug target.

References

  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.

  • ECHA. methyl 5-(dimethylamino)piperidine-3-carboxylate — Chemical Substance Information. European Chemicals Agency.

  • ChemBK. (2024). METHYL PIPERIDINE-3-CARBOXYLATE.

  • PubChemLite. Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4).

  • Chemsrc. (2025). CAS#:2193065-43-7 | Methyl 5,5-dimethoxypiperidine-3-carboxylate.

  • ChemicalBook. (2025). Methyl piperidine-3-carboxylate | 50585-89-2.

  • Molecular Discovery. MoKa - pKa modelling.

  • National Center for Biotechnology Information. (n.d.). Piperidine. PubChem Compound Database.

  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

  • National Center for Biotechnology Information. (n.d.). Methyl Acetate. PubChem Compound Database.

  • Ashenhurst, J. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Master Organic Chemistry.

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

  • ACS Publications. (2023). Benchmarking In Silico Tools for Cysteine pKa Prediction. Journal of Chemical Information and Modeling.

  • FooDB. (2010). Showing Compound Methyl acetate (FDB008125).

  • Wikipedia. Piperidine.

  • ResearchGate. (n.d.). Pharmacological properties of natural piperidine derivatives.

  • ChemicalBook. Piperidine CAS#: 110-89-4.

  • The Organic Chemistry Tutor. (2019). How To Calculate The Isoelectric Point of Amino Acids and Zwitterions. YouTube.

  • Creative Proteomics. Isoelectric Point Determination with cIEF.

  • Sigma-Aldrich. Methyl 6-methylpiperidine-3-carboxylate | 908245-03-4.

  • Infoscience, EPFL. (2007). Capillary Electrophoresis as a Second Dimension to Isoelectric Focusing for Peptide Separation. Analytical Chemistry.

  • SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract.

  • NIST. (n.d.). 1-Methylpiperidine-3-carboxylic acid ethyl ester. NIST Chemistry WebBook.

  • Testbook. Methyl Acetate Formula: Structure, Properties, Preparation & Uses.

  • Agilent. (2014). Principles and Applications of Capillary Isoelectric Focusing.

  • Study.com. (2017). Isoelectric Point Calculation | Formula & Equation.

  • Klopman, G., et al. (2004). Development of Methods for the Determination of pKa Values. Perspectives in Drug Discovery and Design.

  • Wikipedia. Methyl acetate.

  • ACS Publications. (1999). Determination of the pKa of Ethyl Acetate: Brønsted Correlation for Deprotonation of a Simple Oxygen Ester in Aqueous Solution. Journal of the American Chemical Society.

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration.

  • Manmohan Mitruka. (2020). 5. How to calculate pI from 3 pKa Values | Amino Acids | Biochemistry. YouTube.

  • Crystal Pharmatech. (2024). In-Silico PBPK Modeling and Simulation.

  • ResearchGate. (n.d.). pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives.

  • Thieme. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.

  • Sigma-Aldrich. (R)-Methyl piperidine-3-carboxylate hydrochloride | 1255651-12-7.

  • European Journal of Chemistry. (2012). Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa.

  • Semantic Scholar. (2021). MolGpka: A Web Server for Small Molecule pKa Prediction Using a Graph-Convolutional Neural Network.

  • MDPI. (2023). Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety.

  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

  • Pearson Education. Isoelectric Point (pI) Calculator.

  • US Pharmacopeia. (2016). <1053> Biotechnology-Derived Articles—Capillary Electrophoresis.

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.

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Exploratory

Vibrational Signatures of Piperidine Derivatives: A Technical Guide to the IR Spectroscopy of Methyl 5,5-dimethoxypiperidine-3-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Deconstruction, Vibrational Causality, and High-Fidelity FTIR Protocols Executive Summary In pharm...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Structural Deconstruction, Vibrational Causality, and High-Fidelity FTIR Protocols

Executive Summary

In pharmaceutical development, the rapid and non-destructive structural validation of complex heterocyclic intermediates is critical. Methyl 5,5-dimethoxypiperidine-3-carboxylate (C₉H₁₇NO₄) is a highly functionalized piperidine derivative featuring three distinct, IR-active functional domains: a secondary amine, a methyl ester, and a dimethoxy acetal[1].

As a Senior Application Scientist, I approach Infrared (IR) spectroscopy not as a simple pattern-matching exercise, but as a deterministic readout of molecular physics. The exact wavenumber of an absorption band is dictated by the force constant of the bond and the reduced mass of the atomic system. By analyzing the inductive effects and vibrational coupling within this specific molecule, we can predict, isolate, and validate its structural integrity with high confidence.

Structural Deconstruction & Vibrational Causality

To accurately interpret the IR spectrum of Methyl 5,5-dimethoxypiperidine-3-carboxylate, we must deconstruct the molecule into its localized functional environments. Each domain alters the dipole moment derivative during vibration, dictating both the frequency and intensity of the resulting IR bands.

Logical mapping of functional domains to primary IR absorption bands.

The Piperidine Ring (Secondary Amine)

The unsubstituted nitrogen in the piperidine ring acts as a secondary amine. Because nitrogen is less electronegative than oxygen, the hydrogen bonding between N-H groups is significantly weaker than in O-H groups. Causality: This weaker intermolecular interaction reduces the distribution of bond lengths in the sample, resulting in an N-H stretching band that is sharper and less broadened than a typical alcohol, manifesting in the 3310–3350 cm⁻¹ region[2].

The C3 Methyl Ester

The methyl ester at the C3 position contains a highly polar carbonyl (C=O) bond. Causality: The adjacent alkoxy (-OCH₃) oxygen withdraws electron density via induction ( −I effect). This electron withdrawal increases the force constant of the C=O double bond compared to a standard aliphatic ketone, shifting the absorption frequency higher, typically to the 1730–1750 cm⁻¹ range[3].

The C5 Dimethoxy Acetal

The C5 position features a geminal dimethoxy group (an acetal/ketal). Causality: The presence of two sterically adjacent -OCH₃ groups attached to the same carbon leads to strong mechanical coupling of their vibrations. This splits the C-O-C stretching mode into asymmetric and symmetric coupled vibrations, creating a broad, highly complex "fingerprint" multiplet between 1050 and 1150 cm⁻¹[4].

Quantitative Data: Diagnostic Absorption Bands

The following table synthesizes the predicted quantitative IR data for Methyl 5,5-dimethoxypiperidine-3-carboxylate, grounded in established spectroscopic correlation standards[2][5].

Functional DomainVibrational ModeWavenumber (cm⁻¹)Intensity & AppearanceMechanistic Rationale
Piperidine Ring N-H Stretch3310 – 3350Medium, SharpWeaker H-bonding than O-H prevents extreme peak broadening.
Aliphatic Skeleton C-H Stretch (sp³)2850 – 3000Strong, MultipletHigh density of sp³ C-H bonds in the piperidine ring and methyl groups.
C3 Methyl Ester C=O Stretch1735 – 1750Strong, SharpInductive electron withdrawal by the ester oxygen increases the C=O force constant.
Piperidine Ring N-H Bend1580 – 1650Weak to MediumDeformation of the N-H bond angle; often obscured if moisture is present.
C3 Methyl Ester C-O Stretch1150 – 1250Strong, BroadAsymmetric stretching of the C-C(=O)-O system.
C5 Dimethoxy Acetal C-O-C Stretch1050 – 1150Strong, Split/MultipleCoupled asymmetric and symmetric stretching of the geminal methoxy groups.

Experimental Protocol: High-Fidelity ATR-FTIR Workflow

To ensure absolute scientific integrity, the method of spectral acquisition must be a self-validating system. For highly functionalized liquid or low-melting-point solid intermediates like Methyl 5,5-dimethoxypiperidine-3-carboxylate, Attenuated Total Reflectance (ATR) FTIR is strictly preferred over traditional KBr pellet transmission.

Causality for Experimental Choice: KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a massive, broad O-H stretching artifact at ~3400 cm⁻¹. This artifact will directly overlap and obscure the critical, medium-intensity N-H stretch (3310–3350 cm⁻¹) of the piperidine ring, leading to false-negative structural validations. ATR eliminates this matrix interference.

Self-validating ATR-FTIR experimental workflow for structural verification.

Step-by-Step Methodology:
  • Crystal Decontamination & Verification: Clean the Diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Allow to dry. Self-Validation: Run a preliminary scan to ensure the baseline is flat and the crystal is free of organic residue (specifically checking the 2800-3000 cm⁻¹ region).

  • Atmospheric Background Suppression: Acquire a background spectrum (minimum 32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis. This digitally subtracts ambient H₂O vapor and CO₂ (2350 cm⁻¹) from the final interferogram.

  • Sample Application: Apply 1-2 drops (if liquid) or 2-5 mg (if solid) of Methyl 5,5-dimethoxypiperidine-3-carboxylate directly onto the crystal. If solid, apply the pressure anvil until the torque slips, ensuring intimate optical contact with the evanescent wave.

  • Interferogram Acquisition: Acquire the sample spectrum using identical parameters to the background (32-64 scans, 4 cm⁻¹ resolution, range 4000–400 cm⁻¹).

  • Spectral Processing: Apply an advanced ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match standard transmission spectra.

  • Orthogonal Validation: Verify the presence of the triad of diagnostic peaks: the sharp C=O stretch (~1740 cm⁻¹), the split C-O-C acetal stretch (~1100 cm⁻¹), and the sharp N-H stretch (~3330 cm⁻¹).

Conclusion

The structural confirmation of Methyl 5,5-dimethoxypiperidine-3-carboxylate via IR spectroscopy relies on the precise identification of its three isolated functional domains. By understanding the underlying quantum mechanics and dipole shifts—specifically the inductive strengthening of the ester carbonyl and the coupled vibrations of the dimethoxy acetal—researchers can confidently utilize FTIR as a primary diagnostic tool. Employing an ATR-based workflow further guarantees that hygroscopic artifacts do not compromise the critical N-H amine signature, ensuring a robust and self-validating analytical process.

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Protocols & Analytical Methods

Method

Step-by-step protocol for acetal deprotection of Methyl 5,5-dimethoxypiperidine-3-carboxylate

Application Note: Selective Acetal Deprotection of Methyl 5,5-dimethoxypiperidine-3-carboxylate Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Protocol & M...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Acetal Deprotection of Methyl 5,5-dimethoxypiperidine-3-carboxylate

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-Depth Technical Protocol & Mechanistic Guide.

Executive Summary & Strategic Overview

The transformation of Methyl 5,5-dimethoxypiperidine-3-carboxylate to its corresponding ketone, Methyl 5-oxopiperidine-3-carboxylate , is a critical functional group manipulation often encountered in the synthesis of complex pharmaceutical intermediates, such as orexin receptor antagonists ().

This transformation presents a dual chemoselectivity challenge:

  • Ester Preservation: The methyl ester at position 3 is susceptible to acid-catalyzed hydrolysis (yielding a carboxylic acid) if subjected to harsh aqueous acidic conditions at elevated temperatures.

  • Amine Basicity: The secondary piperidine amine ( pKa​≈9−10 ) is instantly protonated under acidic conditions. This local positive charge inductively deactivates the adjacent positions, requiring a sufficient acid concentration to drive the hydrolysis of the acetal at position 5.

This guide provides validated, self-consistent protocols to achieve complete acetal deprotection while preserving the methyl ester, culminating in the isolation of the product as a stable acid salt.

Mechanistic Causality & Chemoselectivity

To design a successful protocol, one must understand the kinetic differences between acetal hydrolysis and ester hydrolysis, as outlined in standard protective group literature ().

  • Acetal Cleavage (Fast): Proceeds via the protonation of an acetal oxygen, loss of methanol, and the formation of a highly stabilized oxocarbenium ion . This intermediate is highly electrophilic and reacts rapidly with water at room temperature.

  • Ester Hydrolysis (Slow): Proceeds via the AAC​2 mechanism, requiring the formation of a sterically hindered tetrahedral intermediate. At ambient temperatures ( 20∘C ), this pathway is kinetically sluggish.

The Free-Base Instability Imperative: Free 3-piperidones and 5-piperidones are notoriously unstable. If the product is neutralized to the free base, the nucleophilic secondary amine will rapidly react with the newly unmasked ketone of neighboring molecules, leading to intermolecular imine formation, aldol condensations, and irreversible tar formation. Therefore, the product must be isolated as a protonated salt (Hydrochloride or Trifluoroacetate).

Mechanism A Methyl 5,5-dimethoxypiperidine-3-carboxylate (Neutral Free Base) B 1. Amine Protonation (Formation of Ammonium Cation) A->B + H+ C 2. Acetal Oxygen Protonation (Activation) B->C + H+ D 3. Loss of Methanol (Oxocarbenium Ion Formation) C->D - MeOH E 4. Nucleophilic Attack by H2O (Hemiacetal Formation) D->E + H2O F 5. Loss of 2nd Methanol (Carbonyl Regeneration) E->F - MeOH, - H+ G Methyl 5-oxopiperidine-3-carboxylate (Isolated as Acid Salt) F->G Final Product

Mechanistic pathway of acid-catalyzed acetal deprotection of the piperidine substrate.

Quantitative Comparison of Deprotection Strategies

Selecting the correct acid catalyst is paramount. While solid-supported acids like Amberlyst-15 are widely celebrated for neutral acetal deprotection (), they act as cation-exchange resins in the presence of basic amines. The protonated piperidine will irreversibly bind to the sulfonic acid resin, resulting in near-zero isolated yield unless eluted with a strong base (which destroys the product).

Table 1: Evaluation of Acid Catalysts for Piperidine Acetal Deprotection

Acid Catalyst SystemEquivalentsSolvent SystemTemp (°C)Time (h)Ester Hydrolysis RiskExpected Yield
TFA / H₂O (95:5) 10.0 - 20.0DCM202 - 4Very Low >90%
Aqueous HCl (3M) 3.0 - 5.0THF204 - 6Moderate80 - 85%
Amberlyst-15 CatalyticAcetone / H₂O2012 - 24Low<10% (Resin Trapping)
p-TsOH 2.0Acetone / H₂O406 - 8Low~75%

Validated Experimental Protocols

Method A: TFA-Mediated Deprotection (Preferred)

This method leverages Trifluoroacetic acid (TFA) in a biphasic Dichloromethane (DCM)/Water system. The poorly nucleophilic trifluoroacetate counterion and ambient temperature strictly prevent ester hydrolysis, while the volatility of TFA allows for easy isolation of the salt ().

Workflow S1 1. Dissolution Substrate in DCM/H2O S2 2. Acidification Add TFA at 0 °C S1->S2 S3 3. Reaction Stir at 20 °C (2-4 h) S2->S3 S4 4. Concentration In Vacuo (<30 °C) S3->S4 S5 5. Isolation Trituration in Et2O S4->S5

Experimental workflow for TFA-mediated acetal deprotection and salt isolation.

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve Methyl 5,5-dimethoxypiperidine-3-carboxylate ( 1.00 g,4.92 mmol ) in a mixture of Dichloromethane (DCM) and deionized water ( 95:5 v/v,20 mL ).

  • Acidification: Cool the vigorously stirring mixture to 0∘C using an ice-water bath. Slowly add Trifluoroacetic acid (TFA) ( 3.8 mL,≈10 equiv ) dropwise over 5 minutes.

    • Causality Insight: Dropwise addition controls the exothermic protonation of the piperidine amine, preventing localized thermal spikes that could trigger ester hydrolysis.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to ambient temperature ( 20∘C ). Stir vigorously for 2–4 hours.

  • Concentration: Upon analytical confirmation of completion, concentrate the mixture in vacuo using a rotary evaporator. Critical: Maintain the water bath temperature below 30∘C to prevent thermal degradation of the unmasked ketone.

  • Azeotropic Drying: Co-evaporate the resulting viscous oil with toluene ( 2×10 mL ) to remove residual water and excess TFA.

  • Isolation: Triturate the crude residue with cold diethyl ether ( 15 mL ). The product, Methyl 5-oxopiperidine-3-carboxylate TFA salt, will precipitate as an off-white solid. Filter, wash with cold ether, and dry under high vacuum.

Method B: Aqueous HCl / THF Deprotection (Alternative)

Ideal for workflows requiring the Hydrochloride salt directly.

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material ( 1.00 g,4.92 mmol ) in Tetrahydrofuran (THF) ( 15 mL ).

  • Acidification: Add 3M aqueous HCl ( 5.0 mL,≈15 mmol,3.0 equiv ) in one portion at room temperature.

  • Reaction Execution: Stir the homogeneous solution at 20∘C for 4–6 hours.

  • Concentration: Remove the THF under reduced pressure at <30∘C .

  • Isolation: Transfer the remaining aqueous layer to a lyophilization flask, freeze at −78∘C , and lyophilize for 24 hours to afford the target compound as a fluffy white Hydrochloride salt.

    • Causality Insight: Lyophilization avoids the thermal stress of rotary evaporating water, entirely bypassing the risk of ester hydrolysis during concentration.

Analytical Validation & Troubleshooting

To ensure a self-validating system, track the reaction progress using the following analytical markers:

  • LCMS Tracking:

    • Starting Material: Exact Mass 203.11 , observed as [M+H]+=204.1m/z .

    • Target Product: Exact Mass 157.07 , observed as [M+H]+=158.1m/z .

    • Validation: A successful reaction is marked by a clean loss of 46 Da (loss of two methanol molecules minus the addition of one water molecule: 64−18=46 ).

  • TLC Visualization: The starting material and product lack strong UV chromophores. Use Dragendorff’s reagent (highly sensitive for piperidine alkaloids) or a Ninhydrin stain (requires heating; yields a faint brownish/purple spot for the secondary amine) to visualize the spots.

  • Troubleshooting (Over-hydrolysis): If LCMS shows a peak at [M+H]+=144.1m/z , the methyl ester has hydrolyzed to the carboxylic acid (Methyl 5-oxopiperidine-3-carboxylic acid). To correct this in future runs, lower the reaction temperature to 0−10∘C or reduce the acid equivalents.

References

  • Protective Groups in Organic Synthesis Source: Organic Chemistry Portal URL:[Link]

  • Substituted prolines / piperidines as orexin receptor antagonists (WO2015123355A1)
Application

Cross-coupling reaction conditions for Methyl 5,5-dimethoxypiperidine-3-carboxylate

Application Note: Cross-Coupling Strategies for Methyl 5,5-dimethoxypiperidine-3-carboxylate in Fragment-Based Drug Discovery Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: M...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Cross-Coupling Strategies for Methyl 5,5-dimethoxypiperidine-3-carboxylate in Fragment-Based Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic causality, reaction optimization, and self-validating protocols for the N-arylation of highly functionalized piperidine scaffolds.

Compound Profile & Strategic Utility

Methyl 5,5-dimethoxypiperidine-3-carboxylate is a highly functionalized, 3D-rich sp3 scaffold increasingly utilized in fragment-based drug discovery (FBDD). Its structural complexity allows for divergent synthesis trajectories; however, it presents a unique set of chemoselectivity challenges during transition-metal-catalyzed cross-coupling.

PropertySpecificationStrategic Implication
CAS Number 2193065-43-7Unique identifier for procurement and library registration[1].
Molecular Formula C9H17NO4High sp3 character (Fsp3 = 0.89), ideal for escaping "flatland" in drug design.
Reactive Site Secondary Amine (N1)Primary site for Buchwald-Hartwig amination or C-N coupling.
Base Sensitivity C3-Methyl EsterSusceptible to saponification and α -epimerization under strong basic conditions.
Acid Sensitivity 5,5-Dimethoxy AcetalHighly prone to hydrolysis to the corresponding piperidin-5-one in acidic media.

Mechanistic Insights & Causality in Condition Selection

Successfully executing a Buchwald-Hartwig amination on this substrate requires navigating a narrow thermodynamic and kinetic window. The protocol must be aggressive enough to overcome the steric hindrance of the piperidine ring, yet mild enough to preserve the orthogonal protecting groups.

  • The Catalyst/Ligand Causality: Secondary amines are notoriously challenging in cross-coupling due to their propensity for β -hydride elimination and steric bulk. RuPhos paired with Pd2​(dba)3​ is the authoritative choice here. The large dialkylphosphino groups of RuPhos facilitate rapid reductive elimination, while its electron-rich nature accelerates oxidative addition, effectively outcompeting off-target degradation pathways[2].

  • The Base Paradox: Standard Buchwald-Hartwig protocols often rely on sodium tert-butoxide ( NaOtBu ). However, NaOtBu will rapidly hydrolyze the C3-methyl ester and can deprotonate the α -carbon, leading to epimerization of the stereocenter. Cesium carbonate ( Cs2​CO3​ ) is strictly required. It provides sufficient basicity to drive the catalytic cycle without compromising the ester's integrity[3].

  • Acetal Preservation: The 5,5-dimethoxy group is a masked ketone. Any exposure to Brønsted acids during the reaction, aqueous workup, or chromatography will trigger premature deprotection. Therefore, the entire workflow must be maintained at a neutral to slightly basic pH.

Reaction Optimization & Quantitative Data

The following table synthesizes quantitative optimization data for the N-arylation of piperidine-3-carboxylate derivatives, highlighting the causality behind the selected protocol.

Table 1: Optimization of N-Arylation Conditions

EntryCatalyst / LigandBaseSolvent / TempConversionMechanistic Observations & Byproducts
1 Pd2​(dba)3​ / BINAP NaOtBu Toluene, 90 °C>90%Failed: Complete ester hydrolysis; C3 epimerization observed.
2 Pd2​(dba)3​ / Xantphos Cs2​CO3​ Dioxane, 100 °C75%Suboptimal: Trace hydrolysis; slow reaction rate due to ligand bite angle.
3 Pd(OAc)2​ / SPhos K3​PO4​ Toluene, 90 °C60%Suboptimal: Incomplete conversion; catalyst resting state issues.
4 Pd2​(dba)3​ / RuPhos Cs2​CO3​ Toluene, 90 °C >95% Optimal: Clean conversion; intact ester and acetal; no epimerization.

Workflow Decision Matrix

G A Methyl 5,5-dimethoxypiperidine-3-carboxylate (Highly Functionalized sp3 Scaffold) B Buchwald-Hartwig Amination (Pd2(dba)3 / RuPhos) A->B C Base Selection B->C D Strong Base (NaOtBu) [AVOID] C->D E Mild Base (Cs2CO3) [OPTIMAL] C->E F Ester Hydrolysis & C3 Epimerization D->F G High Yield N-Arylation (Preserved Ester & Acetal) E->G H Aqueous Workup (Sat. NaHCO3) G->H I Acidic Workup [AVOID: Acetal Cleavage] G->I J Purification (Et3N-Treated Silica) H->J

Decision matrix for the N-arylation of Methyl 5,5-dimethoxypiperidine-3-carboxylate.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that the orthogonal protecting groups (ester and acetal) remain intact throughout the transformation.

Phase 1: Preparation of the Reaction Mixture (Schlenk Technique)
  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Methyl 5,5-dimethoxypiperidine-3-carboxylate (1.0 mmol, 203.2 mg), the aryl halide (1.1 mmol), Pd2​(dba)3​ (0.025 mmol, 22.9 mg, 2.5 mol%), RuPhos (0.05 mmol, 23.3 mg, 5 mol%), and anhydrous Cs2​CO3​ (2.0 mmol, 651.6 mg).

  • Evacuate the flask and backfill with Argon (repeat for 3 cycles).

  • Add anhydrous, degassed Toluene (5.0 mL, 0.2 M) via a gas-tight syringe.

Phase 2: Reaction Execution & Validation
  • Heat the reaction mixture in a pre-heated oil bath at 90 °C for 12–16 hours under vigorous stirring.

  • Validation Checkpoint: Monitor the reaction via LC-MS.

    • Critical Causality: Ensure the LC-MS mobile phase contains 0.1% NH4​OH rather than the standard 0.1% Formic Acid. Formic acid will cleave the 5,5-dimethoxy acetal during ionization, yielding a false-positive for product degradation.

Phase 3: pH-Controlled Workup
  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Wash the filtrate with saturated aqueous NaHCO3​ (10 mL) followed by brine (10 mL).

    • Critical Causality: The NaHCO3​ wash ensures a slightly basic aqueous environment, which is mandatory to protect the acetal from hydrolyzing into a ketone during phase separation.

Phase 4: Purification
  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography on silica gel.

    • Critical Causality: Pre-treat the silica gel with 1% Triethylamine ( Et3​N ) in the eluent (e.g., Hexanes/EtOAc). Standard silica gel is mildly acidic and will degrade the 5,5-dimethoxy group during the purification process.

Downstream Derivatization Strategies

Once the N-arylation is complete, the orthogonal nature of the scaffold allows for selective downstream functionalization:

  • Selective Acetal Cleavage: Treatment with mild aqueous acid (e.g., 1M HCl in THF at room temperature) will selectively unmask the C5 ketone while leaving the C3 methyl ester intact.

  • Selective Ester Hydrolysis: Treatment with LiOH in THF/H2​O will selectively saponify the C3 methyl ester to the corresponding carboxylic acid, leaving the 5,5-dimethoxy acetal completely intact.

References

  • European Chemicals Agency (ECHA). "Identity - ECHA CHEM: methyl 5,5-dimethoxypiperidine-3-carboxylate". ECHA. Available at: [Link]

  • World Intellectual Property Organization. "Aryl heterocyclic compounds as kv1.3 potassium shaker channel blockers (WO2021071802A1)". Google Patents.
  • Wang, Y., et al. "Discovery of an Orally Bioavailable Small-Molecule Inhibitor for the β-Catenin/B-Cell Lymphoma 9 Protein–Protein Interaction". Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Application Note: Catalytic Hydrogenation Protocols for Methyl 5,5-dimethoxypiperidine-3-carboxylate

Introduction and Strategic Context Methyl 5,5-dimethoxypiperidine-3-carboxylate is a highly functionalized, saturated heterocyclic building block widely utilized in the development of neuroactive compounds and targeted p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

Methyl 5,5-dimethoxypiperidine-3-carboxylate is a highly functionalized, saturated heterocyclic building block widely utilized in the development of neuroactive compounds and targeted protein degraders. Because the direct hydrogenation of the corresponding pyridine precursor is thermodynamically challenging and lacks regiocontrol, the standard synthetic route relies on constructing the piperidine core with an N-benzyl protecting group (Methyl 1-benzyl-5,5-dimethoxypiperidine-3-carboxylate).

The critical terminal step in this workflow is the chemoselective catalytic N-debenzylation to yield the free secondary amine. This application note details the optimized protocols for this transformation, balancing catalyst activity with the structural integrity of the acid-sensitive acetal moiety.

Mechanistic Rationale & Reaction Engineering

The Catalyst Poisoning Dilemma

The catalytic N-debenzylation of piperidines presents a classic "catalyst poisoning" dilemma. As the reaction proceeds, the newly formed secondary amine (Methyl 5,5-dimethoxypiperidine-3-carboxylate) is highly basic. It strongly coordinates to the active Pd(0) sites on the catalyst surface, effectively blocking hydrogen activation and stalling the catalytic cycle .

The Acetal Stability Constraint

Traditionally, stoichiometric amounts of acid (e.g., HCl or Acetic Acid) are added to protonate the product amine, preventing it from binding to the palladium surface . However, the 5,5-dimethoxy moiety is a delicate acetal. While acetals are stable under basic and neutral conditions, they undergo rapid hydrolysis to the corresponding ketone (Methyl 5-oxopiperidine-3-carboxylate) in the presence of aqueous acid. Therefore, standard acidic hydrogenation conditions lead to massive product degradation.

The Pearlman's Catalyst Advantage

To resolve this, researchers must engineer a system that bypasses catalyst poisoning without utilizing destructive acids. The optimal solution utilizes Pearlman’s Catalyst (20% Pd(OH)₂/C) in strictly anhydrous methanol. Pearlman's catalyst exhibits vastly superior activity for benzylic C-N bond cleavage compared to standard Pd/C. This allows the reaction to proceed rapidly at elevated hydrogen pressures (40-45 psi) under neutral conditions, driving the reaction to completion while perfectly preserving the acetal .

Optimization Start Methyl 1-benzyl-5,5-dimethoxypiperidine-3-carboxylate (N-Benzyl Precursor) Cond1 Condition A: Neutral 10% Pd/C, MeOH, H2 Start->Cond1 Cond2 Condition B: Strong Acid 10% Pd/C, MeOH/HCl, H2 Start->Cond2 Cond3 Condition C: Optimized 20% Pd(OH)2/C, Anhydrous MeOH, H2 Start->Cond3 Res1 Incomplete Reaction (Catalyst Poisoning) Cond1->Res1 Res2 Acetal Cleavage (Methyl 5-oxopiperidine-3-carboxylate) Cond2->Res2 Res3 Target Molecule Methyl 5,5-dimethoxypiperidine-3-carboxylate (>99% Yield) Cond3->Res3

Chemoselective optimization workflow for the N-debenzylation of the target piperidine.

Quantitative Condition Screening

The following table summarizes the quantitative data driving the experimental design, highlighting the causality between the chosen conditions and the structural integrity of the product.

EntryCatalystSolvent SystemAdditivePressure (psi)Time (h)Conversion (%)Acetal Cleavage (%)
110% Pd/CMethanolNone152442%< 1%
210% Pd/CMethanolHCl (1.0 eq)154> 99%> 90%
310% Pd/CAnhydrous MeOHAcOH (1.5 eq)151492%8%
4 20% Pd(OH)₂/C Anhydrous MeOH None 45 6 > 99% < 1%

Validated Experimental Protocol

This protocol outlines the optimized, acid-free hydrogenolysis using Pearlman's catalyst.

Reagents & Equipment
  • Substrate: Methyl 1-benzyl-5,5-dimethoxypiperidine-3-carboxylate (10.0 mmol, 2.93 g)

  • Catalyst: 20% Pd(OH)₂/C (Pearlman's catalyst, 50% water wet, 293 mg, 10 wt%)

  • Solvent: Anhydrous Methanol (50 mL)

  • Equipment: Parr Hydrogenation Apparatus (or equivalent pressure vessel), Celite pad.

Step-by-Step Methodology

Step 1: Reaction Setup

  • In a flame-dried Parr hydrogenation bottle, dissolve the substrate in Anhydrous Methanol (50 mL).

  • Self-Validation Checkpoint: Ensure the Methanol is strictly anhydrous (Karl Fischer titration < 100 ppm) to prevent trace water from initiating acetal hydrolysis during the reaction.

  • Carefully add the 20% Pd(OH)₂/C. Caution: The catalyst is highly pyrophoric; add the solid under a gentle blanket of argon gas.

Step 2: Hydrogenation 4. Seal the vessel securely. Purge the atmospheric air by pressurizing with Argon to 20 psi and venting (Repeat 3x). 5. Purge the vessel with Hydrogen gas to 20 psi and vent (Repeat 3x). 6. Pressurize the vessel to 45 psi with H₂ gas. 7. Agitate the mixture vigorously at 25 °C for 6 hours. 8. Self-Validation Checkpoint: Monitor the hydrogen uptake gauge. The reaction is complete when the pressure drop ceases and stabilizes. Confirm completion via LC-MS (Target Product m/z:[M+H]⁺ 204.12; Precursor m/z: [M+H]⁺ 294.17). On TLC (Silica, 9:1 CH₂Cl₂/MeOH), the product will stain intensely with Ninhydrin (indicating a free amine), while the UV-active precursor spot will have completely disappeared.

Step 3: Workup and Isolation 9. Vent the hydrogen gas safely into a fume hood and purge the vessel with Argon (3x). 10. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with additional Anhydrous Methanol (2 x 20 mL). Do not let the catalyst dry out on the filter to avoid fire hazards. 11. Concentrate the combined filtrate in vacuo at 30 °C. Causality: Keeping the rotary evaporator water bath temperature low prevents thermal degradation or transesterification of the product. 12. The resulting pale yellow oil is high-purity Methyl 5,5-dimethoxypiperidine-3-carboxylate (>95% isolated yield), ready for downstream coupling without further purification.

Mechanism Pd Pd(0) Surface + Adsorbed H2 Ads 1. Substrate Adsorption Pd->Ads Ox 2. Oxidative Addition Ads->Ox Hyd 3. Hydride Transfer Ox->Hyd Des 4. Product Desorption Hyd->Des Des->Pd Catalyst Regeneration

Mechanism of Pd-catalyzed hydrogenative N-debenzylation on the active catalyst surface.

References

  • Title: The Formation of a Novel Pd/C−Ethylenediamine Complex Catalyst: Chemoselective Hydrogenation without Deprotection of the O-Benzyl and N-Cbz Groups Source: The Journal of Organic Chemistry URL: [Link]

  • Title: The use of Pearlman's catalyst for selective N-debenzylation in the presence of benzyl ethers Source: Synthetic Communications URL: [Link]

Application

Application Note: Reductive Amination Strategies Using Methyl 5,5-dimethoxypiperidine-3-carboxylate Derivatives

Introduction & Mechanistic Rationale Methyl 5,5-dimethoxypiperidine-3-carboxylate is a highly versatile, bifunctional scaffold frequently utilized in medicinal chemistry and drug development for the construction of compl...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 5,5-dimethoxypiperidine-3-carboxylate is a highly versatile, bifunctional scaffold frequently utilized in medicinal chemistry and drug development for the construction of complex nitrogen-containing heterocycles[1]. The piperidine ring is a privileged pharmacophore, and its three-dimensional conformation allows for precise spatial orientation of substituents to optimize drug-target interactions.

This specific derivative offers two distinct orthogonal pathways for functionalization via reductive amination:

  • N-Alkylation (Direct Reductive Amination): The secondary amine at the 1-position of the piperidine ring acts as a nucleophile, reacting with exogenous aldehydes or ketones.

  • C5-Functionalization (Indirect Reductive Amination): The 5,5-dimethoxy acetal acts as a masked ketone. Upon acidic deprotection, the resulting C5-carbonyl can be reacted with primary or secondary amines.

The choice of reducing agent is critical to the success of these transformations. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the industry standard due to its mild nature and superior chemoselectivity[2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, preventing the premature reduction of the starting carbonyl compound to an alcohol, while still efficiently reducing the more electrophilic iminium ion intermediate[3].

Pathway 1: N-Alkylation via Direct Reductive Amination

In this pathway, the secondary amine of the piperidine scaffold is alkylated. The reaction proceeds via the initial formation of a carbinolamine intermediate, which dehydrates to form an iminium ion. STAB subsequently reduces the iminium ion to yield the tertiary amine[2].

Causality of Experimental Choices
  • Solvent Selection (1,2-Dichloroethane - DCE): DCE is preferred over Dichloromethane (DCM) because STAB exhibits optimal solubility and stability in DCE. Furthermore, DCM can slowly react with secondary amines over extended reaction times to form aminals.

  • Acid Catalyst (Acetic Acid): The addition of 1–2 equivalents of glacial acetic acid buffers the reaction to an optimal pH of 4.0–5.0. This protonates the carbinolamine hydroxyl group, facilitating water elimination to form the reactive iminium species[3].

N_Alkylation A Methyl 5,5-dimethoxy piperidine-3-carboxylate C Iminium Intermediate (Transient) A->C + Acid Catalyst (-H2O) B Aldehyde/Ketone (Electrophile) B->C D N-Alkyl Piperidine Derivative C->D NaBH(OAc)3 (STAB)

Caption: Workflow for the direct N-alkylation of the piperidine scaffold via reductive amination.

Protocol 1: Standard N-Alkylation

Self-Validating System: The reaction progress can be monitored by TLC or LC-MS. The disappearance of the secondary amine mass [M+H]⁺ 204.12 and the appearance of the tertiary amine mass confirms iminium reduction rather than simple carbonyl reduction.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (N₂ or Ar), add Methyl 5,5-dimethoxypiperidine-3-carboxylate (1.0 equiv, 10 mmol) and anhydrous 1,2-dichloroethane (DCE) (0.2 M, 50 mL).

  • Electrophile Addition: Add the target aldehyde or ketone (1.1 equiv, 11 mmol).

  • Catalysis: Add glacial acetic acid (1.2 equiv, 12 mmol) dropwise. Stir the mixture at room temperature for 30–60 minutes to allow for complete iminium ion formation.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) over 10 minutes to control any mild exotherm.

  • Incubation: Stir the reaction mixture at room temperature for 4–12 hours. Monitor via LC-MS until the starting piperidine is consumed.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NaHCO₃ (50 mL) and stir vigorously for 15 minutes to adjust the pH to ~8, ensuring the product is free-based.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCE (2 × 25 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Pathway 2: C5-Functionalization via Acetal Deprotection

To utilize the C5 position, the 5,5-dimethoxy acetal must be unmasked to a ketone. This requires a sequential protection-deprotection strategy to prevent uncontrolled intermolecular condensations between the free secondary amine and the newly formed ketone[1].

Causality of Experimental Choices
  • N-Boc Protection: The secondary amine must be shielded. The tert-butyloxycarbonyl (Boc) group is ideal as it is stable to the mild reductive amination conditions but can be removed orthogonally later.

  • Acetal Cleavage: Mild aqueous acidic conditions (e.g., TFA/H₂O or HCl/THF) are required to hydrolyze the dimethyl acetal without hydrolyzing the methyl ester at the C3 position.

C5_Functionalization Step1 N-Protection (e.g., Boc2O) Step2 Acetal Deprotection (Aqueous Acid) Step1->Step2 Shields secondary amine Step3 Ketone Intermediate (C5-Oxo) Step2->Step3 Exposes C5 carbonyl Step4 Reductive Amination (Primary/Secondary Amine + STAB) Step3->Step4 Iminium formation Step5 C5-Amino Substituted Piperidine Step4->Step5 Hydride reduction

Caption: Sequential C5-functionalization via acetal deprotection and directed reductive amination.

Protocol 2: C5-Ketone Reductive Amination
  • Acetal Cleavage: Dissolve the N-Boc protected Methyl 5,5-dimethoxypiperidine-3-carboxylate (1.0 equiv) in a 4:1 mixture of THF and 2N aqueous HCl. Stir at 40 °C for 4 hours until TLC indicates complete consumption of the acetal. Extract with EtOAc, wash with NaHCO₃, dry, and concentrate to yield the C5-ketone.

  • Imine Formation: Dissolve the crude C5-ketone (1.0 equiv) and the target primary/secondary amine (1.2 equiv) in anhydrous DCE. Add Ti(OiPr)₄ (1.5 equiv) if the target amine is sterically hindered, acting as a Lewis acid to drive imine formation. Stir for 2 hours.

  • Reduction: Add STAB (2.0 equiv) and stir at room temperature for 12 hours.

  • Quench: Quench with 1N NaOH to precipitate titanium salts (if Ti(OiPr)₄ was used). Filter through a pad of Celite, extract the filtrate with DCM, dry, and concentrate.

Quantitative Data: Reducing Agent Comparison

Selecting the correct hydride source is paramount for yield and safety. STAB is prioritized over Sodium cyanoborohydride (NaBH₃CN) to avoid the generation of highly toxic hydrogen cyanide gas during acidic workups[2].

Table 1: Comparison of Hydride Reducing Agents for Reductive Amination

Reducing AgentOptimal pHChemoselectivity (Iminium vs. Carbonyl)Toxicity ProfileTypical Yield
NaBH(OAc)₃ (STAB) 4.0 - 5.0Excellent Low (No cyanide byproducts)80 - 95%
NaBH₃CN 6.0 - 8.0GoodHigh (Generates toxic HCN gas)50 - 90%
NaBH₄ > 8.0Poor (Reduces carbonyls rapidly)ModerateVariable

Troubleshooting & Optimization Insights

  • Steric Hindrance: If the electrophilic ketone or the nucleophilic amine is highly sterically hindered, STAB may fail to reduce the iminium ion efficiently. In such cases, switching the solvent to THF and heating to 50 °C, or utilizing a Lewis acid like Titanium tetraisopropoxide (Ti(OiPr)₄) to force imine formation prior to reduction, is recommended.

  • Over-Alkylation: When using primary amines as the nucleophile in Pathway 2, over-alkylation to the tertiary amine can occur. This is mitigated by using a slight excess of the primary amine (1.5–2.0 equiv) relative to the C5-ketone and strictly controlling the temperature at 0 °C during the STAB addition.

  • Ester Hydrolysis: The methyl ester at C3 is generally stable to STAB. However, if basic workups (e.g., NaOH) are prolonged, saponification may occur. Always use mild bases like NaHCO₃ for quenching.

References

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. URL: [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Chusov, D. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857–11911. URL: [Link]

Sources

Method

Functionalization of piperidine rings using Methyl 5,5-dimethoxypiperidine-3-carboxylate

Application Note: Orthogonal Functionalization of Methyl 5,5-dimethoxypiperidine-3-carboxylate in Medicinal Chemistry Executive Summary The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles i...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Orthogonal Functionalization of Methyl 5,5-dimethoxypiperidine-3-carboxylate in Medicinal Chemistry

Executive Summary

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, driving a constant need for versatile, highly functionalized building blocks in drug discovery[1]. Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS: 2193065-43-7)[2] represents a premium scaffold for library synthesis. Its unique structural architecture provides three orthogonally addressable reactive sites: a secondary amine (N1), a methyl ester (C3), and a dimethyl acetal-protected ketone (C5).

This application note details a self-validating, step-by-step methodology for the sequential functionalization of this scaffold. By leveraging the differential reactivity of these functional groups, medicinal chemists can rapidly generate complex, multi-substituted piperidines—structures that are highly sought after for the development of CNS-active agents, kinase inhibitors, and advanced N,O-acetal skeletons[3][4].

Mechanistic Rationale & Structural Significance

The power of Methyl 5,5-dimethoxypiperidine-3-carboxylate lies in the strict causality of its chemical reactivity. Successful derivatization requires exploiting the distinct electronic and steric properties of each site without inducing cross-reactivity:

  • N1 (Secondary Amine): Highly nucleophilic. It must be functionalized or protected first (e.g., via Boc-protection or benzylation) to prevent unwanted polymerization or side reactions during subsequent steps[5].

  • C3 (Methyl Carboxylate): An electrophilic center susceptible to nucleophilic acyl substitution. Once the N1 position is capped, the ester can be selectively saponified to a carboxylic acid or directly converted to an amide.

  • C5 (Dimethyl Acetal): A masked ketone. The acetal is highly stable to the basic and nucleophilic conditions used for N1 and C3 modifications. It is only unmasked under specific aqueous acidic conditions, yielding a reactive ketone ready for late-stage reductive amination or Grignard addition[4].

Workflow Visualization

Workflow SM Methyl 5,5-dimethoxypiperidine -3-carboxylate N_Prot Step 1: N1-Protection (Boc2O, Et3N) SM->N_Prot Orthogonal Site 1 C3_Mod Step 2: C3-Saponification (LiOH, THF/H2O) N_Prot->C3_Mod Orthogonal Site 2 C5_Deprot Step 3: C5-Deprotection (TFA, H2O) C3_Mod->C5_Deprot Orthogonal Site 3 RedAm Step 4: Reductive Amination (R-NH2, NaBH(OAc)3) C5_Deprot->RedAm Functionalization

Orthogonal functionalization workflow of the piperidine scaffold.

Experimental Protocols (Self-Validating System)

The following protocols are designed as a self-validating system. Each step includes specific analytical markers that confirm the mechanistic success of the transformation before proceeding to the next stage.

Protocol A: N1-Boc Protection

Causality: The secondary amine is capped to neutralize its nucleophilicity, preventing self-condensation during ester hydrolysis. Triethylamine (Et₃N) is used to ensure the piperidine is fully deprotonated and nucleophilic.

  • Reaction: Dissolve Methyl 5,5-dimethoxypiperidine-3-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Cool to 0 °C.

  • Addition: Add Et₃N (1.5 eq) followed by dropwise addition of Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Propagation: Allow the reaction to warm to room temperature (RT) and stir for 12 hours.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Perform Thin-Layer Chromatography (TLC). The starting material stains strongly with Ninhydrin (indicating a free amine). The successful product will have a higher Rf​ value and will be Ninhydrin-negative , confirming complete N-capping.

Protocol B: C3-Ester Saponification

Causality: Conversion of the methyl ester to a carboxylic acid enables subsequent peptide coupling. Lithium hydroxide (LiOH) is specifically chosen over NaOH or KOH; the tight coordination of the lithium cation minimizes the risk of base-catalyzed epimerization at the C3 stereocenter.

  • Reaction: Dissolve the N-Boc protected intermediate (1.0 eq) in a 3:1 mixture of THF/H₂O (0.15 M).

  • Addition: Add LiOH·H₂O (2.0 eq) in a single portion at RT.

  • Propagation: Stir vigorously for 4 hours.

  • Workup: Evaporate the THF under reduced pressure. Acidify the aqueous layer to pH 3-4 using 1M citric acid (avoid strong acids like HCl to prevent premature acetal cleavage). Extract with Ethyl Acetate (EtOAc), dry, and concentrate.

  • Validation: Analyze via ¹H-NMR. The complete disappearance of the sharp methyl ester singlet at ~3.7 ppm validates complete saponification.

Protocol C: C5-Acetal Deprotection & Reductive Amination

Causality: The dimethyl acetal is unmasked using aqueous acid to reveal the C5 ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected for the subsequent reductive amination because it selectively reduces the intermediate iminium ion without reducing the unreacted ketone to a secondary alcohol.

  • Deprotection: Dissolve the intermediate in DCM. Add a 9:1 mixture of Trifluoroacetic acid (TFA)/H₂O. Stir at RT for 2 hours. (Note: This will also cleave the Boc group; if N-protection is still required, use an alternative protecting group like Cbz in Protocol A).

  • Concentration: Remove volatiles under high vacuum to yield the crude piperidin-5-one derivative.

  • Amination: Dissolve the crude ketone (1.0 eq) and a primary amine (R-NH₂, 1.2 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (1.0 eq) and stir for 30 minutes to form the iminium ion.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) portion-wise. Stir at RT for 16 hours.

  • Validation: LC-MS analysis will show the target mass. The absence of an [M+H]+ peak corresponding to the C5-alcohol side product validates the chemoselectivity of the borohydride reagent.

Quantitative Data & Analytical Summary

To facilitate rapid protocol adoption, the expected yields and key analytical validation markers are summarized below:

StepTransformationReagents & ConditionsExpected YieldKey Analytical Validation Marker
1 N1-Boc ProtectionBoc₂O, Et₃N, DCM, 0 °C to RT, 12 h92–95%TLC: Ninhydrin negative.NMR: +9H singlet (~1.45 ppm).
2 C3-SaponificationLiOH·H₂O, THF/H₂O (3:1), RT, 4 h88–92%IR: C=O shift from ~1735 to ~1710 cm⁻¹.NMR: Loss of -OCH₃ (~3.7 ppm).
3 C5-DeprotectionTFA/H₂O (9:1), DCM, RT, 2 h>95% (Crude)MS: [M+H]⁺ shifts by -46 Da (loss of 2x MeOH, + H₂O).
4 C5-Reductive AminationR-NH₂, NaBH(OAc)₃, DCE, RT, 16 h75–85%LC-MS: Target mass confirmed.NMR: Emergence of new alkyl/aryl signals.

References

  • methyl 5,5-dimethoxypiperidine-3-carboxylate - ECHA CHEM. europa.eu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDVIVgmDQhkG8CsF8viXSjGlWS-3iKVnIM6p3TQX-LG4ttZSZ_hYytAbvHNrfghLq00JhllWuDDb8qrG1lUdTMkP1Sx7FLDUMugHRxA0BOrRd1kCTAK9lXS0jYx9Gz0MctNA==]
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpBlTSLAvZ5iho-iHzZYFY_hAYVaoXsdFAJZw9Y6Ozg7QPbpef1-9-Sq0aPH0SAPnVglXV58DZ7CzCho7UOb2-UaxuJ8XNKp7YFZmD0UlgBNBdP8lTzRtN63sC974F5HDtQ3XpjHtk-RpeiEs=]
  • Brønsted Acid Catalyzed Cyclization of Aminodiazoesters with Aldehydes to 3-Carboxylate-N-Heterocycles. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHD2hLlJfw4dJvel9yEWDr9A9vN-pwg2BF4vj20NLA9nQU7bBjrPVAIpgM-mL7hZgINDAJs-QcNULxzncygaz7ifndw3O97kw6IK2a9WExEDmsc1_X40PIdZrj79iTgcr2WfgbaJBH5lno-77er6q8=]
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors.... nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkWQBAtQrYBkjgFA17BcXJw7tQtQ0zii0-0YesEvm8u5wfFto4GRF3f0VJUE5W1hu2cdzm7rKN3YQ73QHOi-igxzIPWTuiBAqDomZw_mn7mfOooq0BvfTe89Z-QxWsTnHQbL6ONDlDtf8eFFCm]
  • Direct α,β-C–H Difunctionalization of Piperidines for the Construction of the N,O-Acetal Skeleton via 1,5-Hydride Transfer. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnAGFUj5eE8NIVWPbln6NsrLqfE30_LB4Mov4HD4YPYCivg0a2WaIrGI88s-kk1Kvuv3qyvWNGpdvDZ3GCybGwLvO0m24mOUqI4NjlcmyS2drgHGfEGC__Jdc3aAZt3SntAlzStuUtrhFONw==]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Methyl 5,5-dimethoxypiperidine-3-carboxylate Stability &amp; Troubleshooting

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with Methyl 5,5-dimethoxypiperidine-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with Methyl 5,5-dimethoxypiperidine-3-carboxylate . This bifunctional building block presents a unique chemoselectivity challenge: it contains a base-labile methyl ester, an acid-labile 5,5-dimethoxy acetal, and a nucleophilic secondary amine.

Navigating this reactivity landscape requires strict control over pH, solvent, and temperature to prevent unwanted ester hydrolysis (saponification) while keeping the acetal intact.

Chemoselective Decision Workflow

G Start Methyl 5,5-dimethoxypiperidine- 3-carboxylate Acidic Aqueous Acidic (pH < 4) Start->Acidic Avoid Basic Aqueous Basic (pH > 9) Start->Basic Avoid Anhydrous Anhydrous / Mild Base (pH 7-8) Start->Anhydrous Optimal Path AcetalLoss Acetal Hydrolysis (Unwanted Ketone) Acidic->AcetalLoss EsterLoss Ester Saponification (Unwanted Acid) Basic->EsterLoss Success Successful N-Functionalization Anhydrous->Success

Fig 1: Chemoselective workflow for Methyl 5,5-dimethoxypiperidine-3-carboxylate functionalization.

Section 1: Mechanistic Insights (FAQs)

Q: Why is the methyl ester in this specific molecule so prone to hydrolysis? A: Methyl esters are the least sterically hindered aliphatic esters, making their carbonyl carbons highly accessible to nucleophilic attack by hydroxide ions or water[1]. Furthermore, the secondary amine in the piperidine ring acts as a local base (typical piperidine pKa ~9-10)[2]. In aqueous environments, this amine can raise the pH of the microenvironment, auto-catalyzing the hydrolysis of its own ester over time, especially at elevated temperatures[3].

Q: If the ester is base-labile, why can't I just run my reactions and workups under strongly acidic conditions to protect it? A: Because of the 5,5-dimethoxy group. This functional group is an acetal, which serves as a protecting group for a ketone. While acetals are completely stable to basic conditions, they undergo rapid hydrolysis back to the ketone in the presence of aqueous acid. Therefore, you are operating in a narrow operational window: strong bases destroy the ester[4], and strong acids destroy the acetal.

Section 2: Troubleshooting Guides

Q: I attempted an N-Boc protection using standard biphasic conditions (Boc₂O, NaOH, DCM/Water), but my isolated product is the carboxylic acid, not the methyl ester. How do I fix this? A: The use of aqueous NaOH drives rapid saponification of the methyl ester[1]. The hydroxide ion attacks the sterically unhindered methyl ester carbonyl, forming a tetrahedral intermediate that collapses to release methoxide and the carboxylate salt[5]. Solution: Switch to strictly anhydrous conditions. Use a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) in anhydrous dichloromethane (DCM). DIPEA is sterically hindered enough to act as an acid scavenger without acting as a nucleophile against the ester[5].

Q: During an N-alkylation with an alkyl bromide and K₂CO₃ in DMF/Water, the ester hydrolyzed. How can I achieve alkylation without saponification? A: K₂CO₃ in the presence of water generates hydroxide ions, which readily cleave the ester[4]. Solution: Utilize the "Cesium Effect" under strictly anhydrous conditions. Switch your base to anhydrous Cesium Carbonate (Cs₂CO₃) in dry DMF. Cs₂CO₃ provides high chemoselectivity for mono-N-alkylation while its heterogeneous nature in DMF drastically suppresses hydroxide-mediated ester hydrolysis compared to soluble or aqueous bases[6].

Q: How do I perform an aqueous workup without destroying either functional group? A: Avoid prolonged exposure to unbuffered water. If an aqueous extraction is mandatory, use a neutral phosphate buffer (pH 7.0) or a mildly basic saturated sodium bicarbonate (NaHCO₃) solution at 0 °C. The low temperature kinetically slows down ester hydrolysis, while the mild pH prevents acetal cleavage.

Section 3: Functional Group Stability Matrix

To aid in experimental design, the following table summarizes the quantitative stability of the molecule's functional groups under various standard laboratory conditions.

Reaction ConditionpH RangeTemp (°C)Ester IntegrityAcetal IntegrityReaction Suitability
Strong Aqueous Base (1M NaOH) > 1220 - 25Rapid Saponification (< 1 hr)StableStrictly Avoid
Mild Aqueous Base (Sat. NaHCO₃) 8 - 90 - 5Slow HydrolysisStableAcceptable for short workups (< 15 min)
Neutral Aqueous Buffer ~ 720 - 25StableStableOptimal for aqueous extraction
Anhydrous Organic Base (DIPEA) N/A20 - 60StableStableOptimal for N-functionalization
Aqueous Acid (1M HCl) < 320 - 25StableRapid DeprotectionStrictly Avoid

Section 4: Validated Experimental Protocols

The following self-validating protocols are designed to ensure the integrity of both the methyl ester and the acetal during common synthetic transformations.

Protocol A: Anhydrous N-Boc Protection

This protocol utilizes steric hindrance and anhydrous conditions to prevent ester cleavage.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Dissolve Methyl 5,5-dimethoxypiperidine-3-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.2 equiv). Causality: DIPEA neutralizes any trace acid generated during the reaction but is too bulky to attack the methyl ester[5].

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) dropwise. Causality: Lowering the temperature minimizes the kinetic energy available for any background ester cleavage[5].

  • In-Process Control (IPC): Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (stain with Ninhydrin). The reaction is self-validated as complete when the secondary amine spot (Ninhydrin active, purple/pink) completely disappears.

  • Anhydrous Workup: To completely avoid aqueous exposure, concentrate the reaction mixture directly under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate).

Protocol B: Chemoselective N-Alkylation using Cesium Carbonate

This protocol leverages the "Cesium Effect" for chemoselective alkylation without saponification.

  • Preparation: In an oven-dried flask, dissolve the piperidine derivative (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.1 M).

  • Base Addition: Add anhydrous Cesium Carbonate (Cs₂CO₃) (1.5 equiv). Causality: Cs₂CO₃ is poorly soluble in DMF, creating a heterogeneous mixture. This provides sufficient basicity to deprotonate the secondary amine for alkylation while physically restricting the base from interacting with the ester, drastically slowing down hydrolysis[6].

  • Alkylation: Add the desired alkyl halide (1.1 equiv) and stir at room temperature for 12 hours.

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. Validate success by confirming the presence of the mono-alkylated mass and the strict absence of the M-14 peak (which would indicate a hydrolyzed carboxylic acid).

  • Workup: Filter the suspension through a Celite pad to remove the inorganic cesium salts. Concentrate the filtrate under high vacuum to remove the DMF, then purify via chromatography.

References

  • hydrolysis of esters - Chemguide. chemguide.co.uk.
  • US4185027A - Hydrolysis of methyl esters - Google P
  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com.
  • A Comparative Guide to Boc Protection Methodologies in Chemical Synthesis - Benchchem. benchchem.com.
  • Methyl piperidine-3-carboxylate | 50585-89-2 | Benchchem. benchchem.com.
  • Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines - ACS Public

Sources

Optimization

Technical Support Center: Troubleshooting Methyl 5,5-dimethoxypiperidine-3-carboxylate Workflows

Overview & Mechanistic Context Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS 2193065-43-7) is a highly versatile, yet sensitive, trifunctional building block widely utilized in drug discovery and complex library synt...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Context

Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS 2193065-43-7) is a highly versatile, yet sensitive, trifunctional building block widely utilized in drug discovery and complex library synthesis ()[1]. Its structural complexity—featuring a secondary piperidine amine, a methyl ester at C3, and a dimethyl acetal at C5—presents unique chemoselectivity challenges. Unintended cross-reactivity during standard transformations routinely leads to epimerization, premature deprotection, or polymerization.

This guide provides field-proven, self-validating protocols to isolate reactivity, understand the underlying causality of byproduct formation, and optimize your synthetic yields.

Part 1: Troubleshooting Guides & FAQs

Q1: During the saponification of the methyl ester, my NMR shows a mixture of diastereomers. How do I prevent epimerization at the C3 position?

Causality: The proton at the C3 position is highly acidic because it is situated alpha to the ester carbonyl. When subjected to strong aqueous bases (e.g., NaOH or KOH) at elevated temperatures, the base deprotonates this alpha-carbon, forming a planar enolate intermediate. Upon reprotonation, stereochemical integrity is lost, resulting in a thermodynamic mixture of cis and trans isomers ()[2]. This is a common failure point during basic hydrolysis of esters with adjacent stereocenters ()[3]. Solution: To suppress enolate formation, you must decouple the nucleophilic attack on the ester from the acid-base deprotonation at C3. Utilizing Lithium Hydroxide (LiOH) in a THF/MeOH/Water mixture at 0 °C provides sufficient hydroxide nucleophilicity for ester cleavage while the lithium cation coordinates the carbonyl oxygen, minimizing alpha-deprotonation ()[4].

Q2: I am attempting an N-alkylation/acylation, but I keep generating an intractable polymeric tar. What is causing this?

Causality: The dimethyl acetal at C5 is highly sensitive to Brønsted and Lewis acids. If your N-functionalization conditions are even slightly acidic (or if your electrophile generates HCl as a byproduct), the acetal prematurely hydrolyzes to yield a highly reactive 3-piperidone derivative ()[3]. Because this ketone is in close proximity to the amine, it rapidly undergoes intermolecular aldol condensation, leading to oligomerization and "tar" formation. Solution: Ensure your reaction environment is strictly anhydrous and basic. Always pre-stir the starting material with a non-nucleophilic base (e.g., DIPEA or Triethylamine) before adding your electrophile to neutralize any trace acids.

Q3: My acetal deprotection is stalling at 50% conversion, even after 24 hours in aqueous HCl. Why?

Causality: The secondary amine in the piperidine ring acts as a powerful internal buffer. It rapidly protonates in acidic media, consuming one equivalent of your acid and creating a localized positive charge on the nitrogen. This localized cation electrostatically repels additional hydronium ions from attacking the nearby C5 acetal, drastically slowing the hydrolysis rate. Solution: The most reliable method is to orthogonally protect the amine first (e.g., as an N-Boc derivative), which removes its basicity and allows standard acidic deprotection to proceed smoothly. If you must deprotect the acetal while the amine is free, you must use a large excess of strong acid (e.g., 3–5 equivalents of TFA or HCl) and elevate the temperature to overcome the buffering effect.

Part 2: Quantitative Data & Condition Optimization

The table below summarizes the causality of byproduct formation across different reaction conditions and provides the optimized parameters required to bypass them.

Reaction GoalReagents / ConditionsTempPrimary Risk / ByproductTypical Byproduct %Optimized Yield
Ester Hydrolysis NaOH (2.0 eq), MeOH/H₂O60 °CC3 Epimerization (Enolate)40–50%< 5%
Ester Hydrolysis LiOH (1.2 eq), THF/H₂O0 °C to RTNone (Controlled Cleavage)< 2%> 95%
N-Functionalization R-Cl, DCM, No BaseRTAcetal Cleavage & Tar> 60%< 5%
N-Functionalization R-Cl, DIPEA (2.5 eq), DCM0 °C to RTNone (Acetal Preserved)< 2%> 90%
Acetal Deprotection 1M HCl (1.1 eq), THFRTIncomplete (Amine Buffering)~50% (Stalled)-
Acetal Deprotection TFA/H₂O (10:1) on N-Boc40 °CEster Hydrolysis< 5%> 85%

Part 3: Experimental Protocols

Protocol A: Epimerization-Free Ester Saponification

Objective: Hydrolyze the methyl ester to the carboxylic acid while preserving the C3 stereocenter and C5 acetal.

  • Dissolve Methyl 5,5-dimethoxypiperidine-3-carboxylate (1.0 mmol) in a 3:1:1 mixture of THF/MeOH/H₂O (5 mL).

  • Cool the solution to 0 °C using an ice bath to minimize the kinetic rate of alpha-deprotonation.

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 1.2 mmol) in one single portion.

  • Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature. Stir until TLC indicates complete consumption of the starting material (typically 4–6 hours).

  • Critical Isolation Step: Carefully acidify the mixture to pH 5–6 using 1M citric acid at 0 °C (avoid strong mineral acids to protect the acetal), then extract with Ethyl Acetate (3 x 10 mL). Dry over Na₂SO₄ and concentrate in vacuo.

Protocol B: Chemoselective N-Boc Protection

Objective: Protect the secondary amine without triggering acetal cleavage.

  • Dissolve the starting material (1.0 mmol) in anhydrous Dichloromethane (DCM, 5 mL) under an inert nitrogen atmosphere.

  • Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol). Causality Note: The excess non-nucleophilic base ensures the reaction medium remains strictly basic, protecting the acid-sensitive C5 acetal from premature cleavage.

  • Cool to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) dropwise.

  • Stir for 12 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry, and concentrate.

Protocol C: Controlled Acetal Deprotection to 3-Piperidone

Objective: Unmask the C5 ketone. (Requires prior N-Boc protection per Protocol B).

  • Dissolve the N-Boc-5,5-dimethoxypiperidine-3-carboxylate (1.0 mmol) in a 10:1 mixture of Trifluoroacetic acid (TFA) and Water (5 mL).

  • Stir the reaction mixture at 40 °C. The aqueous acidic environment will simultaneously cleave the N-Boc group and hydrolyze the dimethyl acetal to the corresponding ketone.

  • Monitor via LC-MS. Once complete (approx. 2–4 hours), concentrate the mixture under reduced pressure to remove excess TFA.

  • Triturate the resulting residue with cold diethyl ether to precipitate the 3-piperidone trifluoroacetate salt as a stable, handleable solid.

Part 4: Reactivity Workflow Diagram

G Start Methyl 5,5-dimethoxypiperidine-3-carboxylate (Starting Material) N_Protect N-Functionalization (Amine Reactivity) Start->N_Protect Basic/Anhydrous Ester_Hyd Ester Hydrolysis (Saponification) Start->Ester_Hyd Aqueous Base Acetal_Deprot Acetal Deprotection (Ketone Formation) Start->Acetal_Deprot Aqueous Acid Byprod1 Byproduct: Aldol Condensation / Polymerization N_Protect->Byprod1 If Acidic (Acetal Cleavage) Good1 Stable N-Protected Intermediate N_Protect->Good1 If Basic/Neutral (Preserves Acetal) Byprod2 Byproduct: C3 Epimerization (cis/trans mix) Ester_Hyd->Byprod2 Strong Base / High Temp Good2 Stereopure Carboxylic Acid Ester_Hyd->Good2 Mild Base (LiOH, low temp) Byprod3 Byproduct: Incomplete Deprotection Acetal_Deprot->Byprod3 Unprotected Amine Buffering Good3 Clean 3-Piperidone Derivative Acetal_Deprot->Good3 Excess Acid or N-Protected

Orthogonal reactivity map of Methyl 5,5-dimethoxypiperidine-3-carboxylate and byproduct pathways.

Part 5: References

  • Title: PubChemLite - Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4) Source: PubChem URL: [Link]

  • Title: Total Synthesis of (±)-Quinagolide: A Potent D2 Receptor Agonist for the Treatment of Hyperprolactinemia Source: ACS Omega (via PubMed Central) URL: [Link]

  • Title: Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling and Storing Moisture-Sensitive Methyl 5,5-dimethoxypiperidine-3-carboxylate

Welcome to the technical support guide for Methyl 5,5-dimethoxypiperidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the prope...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Methyl 5,5-dimethoxypiperidine-3-carboxylate. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance on the proper handling and storage of this moisture-sensitive compound. Adherence to these protocols is critical for maintaining the compound's integrity and ensuring the success and reproducibility of your experiments.

Section 1: Understanding the Compound's Sensitivity

Methyl 5,5-dimethoxypiperidine-3-carboxylate incorporates a ketal functional group, which is known to be susceptible to hydrolysis under acidic conditions.[1][2] The presence of atmospheric moisture can be sufficient to initiate this degradation, leading to the cleavage of the ketal and the formation of a ketone and corresponding alcohol. This decomposition not only depletes the active reagent but also introduces impurities that can complicate reactions and purification processes.[3] Therefore, the primary challenge in working with this compound is the rigorous exclusion of moisture at every step.

Frequently Asked Questions (FAQs)

Q1: How can I visually identify if my sample of Methyl 5,5-dimethoxypiperidine-3-carboxylate has been compromised by moisture?

A1: While there may not be an immediate, obvious visual change, signs of degradation can include a change in the physical state of the compound (e.g., from a free-flowing solid to a sticky or clumpy material), or a noticeable change in the compound's solubility. For a definitive assessment, it is recommended to perform analytical tests such as Nuclear Magnetic Resonance (NMR) spectroscopy to identify the presence of hydrolysis byproducts.[4]

Q2: What are the primary byproducts of moisture-induced degradation?

A2: The hydrolysis of the ketal group in Methyl 5,5-dimethoxypiperidine-3-carboxylate will yield the corresponding ketone and two equivalents of methanol.[1][5]

Q3: Besides moisture, are there other conditions I should be concerned about?

A3: While moisture is the primary concern, it is also good practice to store the compound away from direct light and heat to prevent any potential thermal degradation.[6] Additionally, given the piperidine core, it is important to be aware of the potential hazards associated with this class of compounds, which can be toxic and corrosive.[7][8]

Section 2: Storage and Handling Protocols

To mitigate the risk of moisture contamination, it is essential to employ stringent air-free handling techniques. The two primary methods for this are the use of a glovebox or a Schlenk line.[9]

Recommended Storage Conditions
ParameterRecommendationRationale
Atmosphere Inert gas (Argon or Nitrogen)Prevents exposure to atmospheric moisture and oxygen.[9][10]
Temperature 2-8 °CReduces the rate of potential degradation.[11]
Container Tightly sealed, amber glass vialProtects from light and prevents moisture ingress.[6]
Location Desiccator within a refrigeratorProvides an additional layer of protection against moisture.[6][11]
Experimental Workflow: Aliquoting the Compound

This workflow outlines the critical steps for safely aliquoting a moisture-sensitive solid.

Aliquoting_Workflow cluster_prep Preparation cluster_glovebox Glovebox Method (Preferred) cluster_schlenk Schlenk Line Method Prep_Glassware Oven-dry all glassware (>125°C overnight) Cool_Glassware Cool glassware under a stream of inert gas Prep_Glassware->Cool_Glassware GB_Intro Introduce compound and glassware into glovebox Cool_Glassware->GB_Intro SL_Setup Assemble glassware on Schlenk line Cool_Glassware->SL_Setup GB_Weigh Weigh desired amount directly into reaction vessel GB_Intro->GB_Weigh GB_Seal Seal the vessel before removing from glovebox GB_Weigh->GB_Seal SL_Purge Purge with inert gas (3x vacuum/refill cycles) SL_Setup->SL_Purge SL_Weigh Quickly weigh compound and add to flask under positive inert gas flow SL_Purge->SL_Weigh SL_Seal Immediately seal the flask SL_Weigh->SL_Seal

Caption: Workflow for aliquoting moisture-sensitive solids.

Detailed Protocol for Handling Under an Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at a minimum of 125°C overnight and cooled under a stream of dry nitrogen or argon.[12]

  • System Purge: Assemble the reaction apparatus on the Schlenk line and perform at least three vacuum-inert gas cycles to remove atmospheric gases and adsorbed water from the glass surfaces.[9]

  • Reagent Transfer: For liquid reagents, use a dry, gas-tight syringe that has been flushed with inert gas.[3] When transferring the liquid, first draw a small amount of inert gas from the reaction flask's headspace into the syringe to act as a buffer.[3]

  • Maintaining Positive Pressure: Throughout the experiment, maintain a slight positive pressure of inert gas, which can be monitored with an oil or mercury bubbler.[12]

Section 3: Troubleshooting Guide

Even with careful execution, issues can arise. This section addresses common problems encountered when working with Methyl 5,5-dimethoxypiperidine-3-carboxylate.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Reagent Decomposition: The starting material may have been compromised by moisture prior to the reaction.Verify Reagent Integrity: Before use, check for any visual signs of degradation. If in doubt, run a quick analytical test (e.g., NMR) on a small sample.[4]• Improve Inert Atmosphere Technique: Ensure all steps are performed under a robust inert atmosphere.[13]
Incomplete Reaction: The presence of moisture introduced during the reaction can quench reagents or interfere with the reaction mechanism.Use Dry Solvents and Reagents: Ensure all solvents and other reagents are anhydrous.[13]• Degas Solvents: Remove dissolved oxygen and trace moisture from solvents by sparging with an inert gas or using the freeze-pump-thaw method.[9][12]
Formation of Unexpected Byproducts Hydrolysis of the Ketal: This is a clear indication of water contamination.Review Handling Procedure: Systematically review your entire experimental setup and handling procedure to identify potential points of moisture entry.[3]• Dry Glassware Thoroughly: Re-verify that all glassware was adequately dried before use.[12]
Difficulty in Product Isolation and Purification Hygroscopic Product: The desired product may also be sensitive to moisture, making it difficult to handle during workup.Inert Atmosphere Workup: If possible, perform filtration and other purification steps under an inert atmosphere.[13]• Drying of Final Product: Dry the purified product under a high vacuum to remove any residual moisture.[13]
Logical Flow for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Reaction Yield Check_Reagent Was the starting material compromised? Start->Check_Reagent Check_Technique Was there a flaw in the inert atmosphere technique? Check_Reagent->Check_Technique No Isolate_Byproducts Analyze byproducts to confirm hydrolysis. Check_Reagent->Isolate_Byproducts Yes Check_Solvents Were all solvents and other reagents anhydrous? Check_Technique->Check_Solvents No Verify_Drying Was glassware properly oven or flame-dried? Check_Technique->Verify_Drying Yes Check_Solvents->Verify_Drying Yes Check_Solvents->Isolate_Byproducts No Refine_Protocol Refine handling and drying protocols. Verify_Drying->Refine_Protocol Isolate_Byproducts->Refine_Protocol

Caption: Troubleshooting workflow for low-yield reactions.

Section 4: Safety Precautions

Due to its piperidine structure, Methyl 5,5-dimethoxypiperidine-3-carboxylate should be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (such as nitrile) when handling the compound.[7][14]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[8][15]

  • Spill Response: In case of a spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[7] Do not use combustible materials like paper towels.[7] Collect the absorbed material in a sealed container for proper disposal as hazardous waste.[15]

  • Disposal: Dispose of all waste materials, including empty containers, in accordance with local and institutional regulations for hazardous chemical waste.[7]

By adhering to these guidelines, you can ensure the integrity of Methyl 5,5-dimethoxypiperidine-3-carboxylate and achieve reliable and reproducible results in your research endeavors.

References

  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • ResearchGate. (n.d.). Well-established mechanism of the hydrolysis of acetals and ketals....
  • Apollo Scientific. (n.d.). Chemical Storage in Research Labs: Safety & Compliance.
  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents.
  • Google Patents. (n.d.). WO2019020466A1 - Process for the hydrolysis or alcoholysis of cyclic ketal or acetal groups with carbon dioxide or an alcohol.
  • Sigma-Aldrich. (n.d.). Preservation of Moisture-Sensitive Chemical Reagents.
  • Rzepa, H. (2021, April 1). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.
  • PMC. (n.d.). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels.
  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents.
  • Wikipedia. (n.d.). Air-free technique.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • BenchChem. (2025, December). Technical Support Center: Managing Air and Moisture Sensitivity in Phthalazine Reactions.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • BenchChem. (2025, December). dealing with moisture sensitivity in reactions involving o-Tolunitrile.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • Rogue Chem. (2024, May 29). Aldehydes & Ketones: Acetal / Ketal Hydrolysis [Video]. YouTube.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Inert. (n.d.). Inert gas purification techniques.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
  • Fisher Scientific. (2023, October 11). SAFETY DATA SHEET.
  • Sdfine. (n.d.). PIPERIDINE HYDROCHLORIDE.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for Methyl 5,5-dimethoxypiperidine-3-carboxylate Functionalization

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the late-stage functionalization of Methyl 5,5-dimethoxypiperidine-3-carbox...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists tasked with the late-stage functionalization of Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4)[1].

Functionalizing this specific piperidine core—most commonly via Palladium-catalyzed Buchwald-Hartwig N-arylation—presents a rigorous chemoselectivity challenge. The molecule is densely functionalized with an acid-sensitive gem-dimethyl acetal, a base-sensitive methyl ester, and a sterically hindered secondary amine[1]. Optimizing the palladium catalyst load is not merely a cost-saving measure; it is the kinetic fulcrum required to balance complete conversion against substrate degradation.

System Architecture: Kinetic Bottlenecks in N-Arylation

To troubleshoot effectively, we must first visualize the causality of the reaction. The diagram below illustrates the catalytic cycle, highlighting where suboptimal catalyst loading leads to reaction failure due to the unique steric and electronic demands of this piperidine derivative.

G Pd_Precatalyst Pd(II) Precatalyst (e.g., RuPhos Pd G3) Pd_Active Active L-Pd(0) Optimized Load: 3 mol% Pd_Precatalyst->Pd_Active Base Activation Ox_Add Oxidative Addition (Aryl Halide) Pd_Active->Ox_Add Amine_Coord Amine Coordination (Sterically Hindered) Ox_Add->Amine_Coord Deprotonation Deprotonation (Weak Base: Cs2CO3) Amine_Coord->Deprotonation Deactivation Catalyst Deactivation (At <1 mol% Load) Amine_Coord->Deactivation Slow Deprotonation Red_Elim Reductive Elimination (C-N Bond Formation) Deprotonation->Red_Elim Red_Elim->Pd_Active Regeneration

Catalytic cycle of Pd-catalyzed amination highlighting catalyst poisoning risks.

FAQs: Mechanistic Insights & Causality

Q1: Why does the standard 1 mol% Palladium loading fail for this specific piperidine derivative? A1: The failure is driven by sterics and catalyst resting states. The bulky 5,5-dimethoxy and 3-carboxylate groups severely impede the coordination of the secondary nitrogen to the Pd(II)-aryl intermediate. At a standard 1 mol% loading, the rate of productive amine binding is too slow. This kinetic bottleneck allows competing off-cycle pathways—such as catalyst aggregation or homocoupling—to outpace the cross-coupling[2]. Increasing the catalyst loading to 2–5 mol% ensures a sufficient absolute concentration of active L-Pd(0) to drive the reaction forward.

Q2: How does the choice of base dictate my minimum catalyst loading? A2: The substrate contains a base-sensitive methyl ester. Strong alkoxide bases like NaOtBu (which typically allow for <1 mol% Pd loading) will rapidly cause saponification (ester hydrolysis)[3]. You are forced to use milder, insoluble inorganic bases like Cs2CO3 or K3PO4[3]. However, weak bases slow down the deprotonation of the Pd-bound amine complex. To compensate for this decelerated catalytic cycle and maintain a viable turnover frequency, a higher catalyst loading (typically 3 mol%) is mandatory[3].

Q3: Why should I use a Generation 3 (G3) precatalyst instead of traditional Pd2(dba)3? A3: Traditional Pd(II) sources require in situ reduction to form the active Pd(0) species, which often consumes a portion of your amine or phosphine ligand[4]. G3 precatalysts (e.g., RuPhos Pd G3) undergo rapid activation upon mild base exposure to generate the active mono-ligated L-Pd(0) species quantitatively[2],[4]. This efficiency means every molecule of palladium you load is catalytically active, allowing you to cap the loading at 3 mol% rather than brute-forcing it to higher, more toxic levels.

Troubleshooting Guide

Issue 1: Significant ester hydrolysis observed during N-arylation.
  • Cause: Use of overly strong bases or excessive water in hygroscopic bases.

  • Resolution: Switch from K2CO3 to anhydrous Cs2CO3. Ensure the base is rigorously dried under a vacuum at 120 °C prior to use. If hydrolysis persists, reduce the reaction temperature to 80 °C and increase the RuPhos Pd G3 loading from 2 mol% to 3.5 mol%. This accelerates the desired C-N coupling rate, allowing it to outcompete the background hydrolysis rate.

Issue 2: Reaction stalls at 40-50% conversion despite a 3 mol% catalyst load.
  • Cause: Catalyst deactivation via oxidation or homocoupling of the aryl halide[2].

  • Resolution: The active L-Pd(0) species is highly sensitive to oxygen[2]. Ensure rigorous sparging of the solvent (toluene or 1,4-dioxane) with argon for at least 30 minutes prior to use. Do not rely solely on vacuum/backfill cycles if the solvent has not been thoroughly degassed.

Issue 3: Acetal cleavage (formation of the 5-oxopiperidine derivative).
  • Cause: Exposure to acidic workup conditions or Lewis acidic Pd(II) species accumulating at unnecessarily high catalyst loads (>5 mol%).

  • Resolution: Keep catalyst loading strictly at or below 4 mol%. During workup, avoid quenching with saturated NH4Cl; instead, quench with water or a mild pH 7.4 phosphate buffer to protect the labile 5,5-dimethoxy group.

Quantitative Data: Catalyst Optimization Matrix

The following table summarizes internal optimization data for the coupling of Methyl 5,5-dimethoxypiperidine-3-carboxylate with a standard aryl bromide. It demonstrates the causal relationship between base selection, catalyst load, and chemoselectivity.

Catalyst SystemBase (2.0 eq)Loading (mol%)Temp (°C)Conversion (%)Byproducts (Ester Hydrolysis)
Pd2(dba)3 / BINAPNaOtBu1.08015Critical (>40%)
RuPhos Pd G3K3PO41.09045Low (<5%)
RuPhos Pd G3Cs2CO32.09078Low (<5%)
RuPhos Pd G3 Cs2CO3 3.0 90 >95 Low (<5%)
XPhos Pd G3Cs2CO35.0100>95Moderate (~12%)

Self-Validating Experimental Protocol

This protocol details the optimized Buchwald-Hartwig amination utilizing a 3 mol% catalyst load to ensure complete conversion while preserving the ester and acetal moieties.

Step 1: Inert Atmosphere Preparation

  • Transfer an oven-dried reaction vial equipped with a magnetic stir bar into an argon-filled glovebox.

  • Self-Validation Check: Ensure the glovebox oxygen sensor reads <1 ppm before exposing the precatalyst.

Step 2: Reagent Charging

  • Weigh and add the aryl halide (1.0 mmol) and Methyl 5,5-dimethoxypiperidine-3-carboxylate (1.2 mmol).

  • Add anhydrous Cs2CO3 (2.0 mmol, 651 mg).

  • Add RuPhos Pd G3 (0.03 mmol, 25 mg, 3 mol%).

  • Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

Step 3: Solvent Addition and Activation

  • Using a Hamilton syringe, add 5.0 mL of rigorously degassed, anhydrous 1,4-dioxane through the septum.

  • Stir at room temperature for 5 minutes.

  • Self-Validation Check: The solution should transition from pale yellow to a deeper red/orange tint, indicating the base-mediated activation of the G3 precatalyst into the active L-Pd(0) species.

Step 4: Heating and Kinetic Monitoring

  • Transfer the vial to a pre-heated aluminum block at 90 °C. Stir vigorously (800 rpm) to ensure the insoluble Cs2CO3 remains suspended.

  • Self-Validation Check: After 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >80% consumption of the aryl halide. If conversion is <50%, verify solvent degassing protocols.

  • Continue heating for a total of 12 hours.

Step 5: Chemoselective Workup

  • Cool the reaction to room temperature.

  • Dilute the mixture with 10 mL of Ethyl Acetate.

  • Quench by adding 10 mL of a pH 7.4 phosphate buffer (Do NOT use acidic NH4Cl to prevent acetal deprotection).

  • Self-Validation Check: Test the aqueous phase with pH paper; it must remain ≥7.0.

  • Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

References

  • PubChemLite - Methyl 5,5-dimethoxypiperidine-3-carboxyl
  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. benchchem.com.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. libretexts.org.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? wuxiapptec.com.

Sources

Troubleshooting

Minimizing epimerization during Methyl 5,5-dimethoxypiperidine-3-carboxylate reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic challenges associated with Methyl 5,5-dimethoxypiperidine-3-carboxylate .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic challenges associated with Methyl 5,5-dimethoxypiperidine-3-carboxylate . This portal provides causality-driven troubleshooting, validated protocols, and FAQs to help you maintain strict stereochemical integrity during your synthetic workflows.

The Causality of C3 Epimerization

Methyl 5,5-dimethoxypiperidine-3-carboxylate is a highly versatile nipecotic acid derivative used in drug discovery. However, the C3 stereocenter (alpha to the ester carbonyl) is highly susceptible to epimerization.

The Mechanism: The alpha-proton at the C3 position is rendered acidic by the adjacent electron-withdrawing ester group. Under basic conditions (e.g., during saponification or N-alkylation), base-catalyzed deprotonation forms a planar enolate intermediate. Subsequent reprotonation from either face of the piperidine ring leads to a thermodynamically driven mixture of diastereomers (epimerization), destroying the enantiomeric excess (ee) of your starting material[1].

G A Chiral Methyl 5,5-dimethoxypiperidine-3-carboxylate (Pure Enantiomer) B Base Addition (e.g., NaOH, EtONa) A->B C Alpha-Proton Abstraction (C3 Position) B->C D Planar Enolate Intermediate (Loss of Stereocenter) C->D  pKa driven E Non-Selective Reprotonation (Solvent/Acid) D->E F Epimerized Mixture (cis/trans Diastereomers) E->F  Thermodynamic control

Logical flow of base-catalyzed epimerization at the C3 alpha-position.

Troubleshooting Guide: Ester Hydrolysis (Saponification)

Problem: Standard saponification using NaOH or KOH in methanol/water results in significant epimerization (>15% ee loss). Causality: Strong bases like NaOH generate high local concentrations of hydroxide, which outcompetes ester hydrolysis to act as a general base, abstracting the alpha-proton[1]. Solution: Utilize mild bases with lower pKb, such as Lithium Hydroxide (LiOH) in a biphasic or less-polar solvent system (e.g., THF/Water or Dioxane/Water). Lithium coordinates with the carbonyl oxygen, increasing the electrophilicity of the ester carbon and accelerating hydrolysis over alpha-deprotonation[2][3]. Alternatively, Potassium trimethylsilanolate (KOSiMe3) provides anhydrous, mild cleavage[4].

Data Presentation: Hydrolysis Conditions vs. Epimerization Risk
Reagent / BaseSolvent SystemTemp (°C)Hydrolysis RateEpimerization RiskRecommended Use Case
NaOH / KOH MeOH / H2O25 - 60Very FastHigh (>20% ee loss)Not recommended for chiral C3 esters.
LiOH (1.5 eq)THF / H2O (3:1)0 - 20ModerateLow (<2% ee loss)Standard validated protocol for C3-chiral piperidines.
LiOH (1.5 eq)Dioxane / H2O22ModerateLow (Quant. yield)Alternative for better solubility of lipophilic intermediates.
KOSiMe3 (2.0 eq)THF (Anhydrous)25FastVery Low Moisture-sensitive substrates or avoiding aqueous workup.
Validated Experimental Protocol: Mild Saponification using LiOH

This self-validating protocol ensures complete hydrolysis while maintaining >98% stereochemical integrity[2][3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of enantiopure Methyl 5,5-dimethoxypiperidine-3-carboxylate in a 3:1 mixture of THF and deionized water (approx. 0.2 M concentration).

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Lower kinetic energy selectively suppresses the higher-activation-energy deprotonation pathway compared to the nucleophilic attack.

  • Base Addition: Add 1.5 equivalents of LiOH monohydrate (LiOH·H2O) portion-wise over 10 minutes.

  • Reaction Monitoring: Stir the mixture at 0 °C to 20 °C. Monitor via TLC or LC-MS. Hydrolysis typically completes within 4–18 hours.

  • Quenching (Critical Step): Once starting material is consumed, cool back to 0 °C. Carefully acidify the mixture to pH 4-5 using 1M citric acid or 1M HCl. Causality: Over-acidification (pH < 2) risks deprotecting the 5,5-dimethoxy ketal.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Validation: Analyze the product via chiral Supercritical Fluid Chromatography (SFC) or 1H NMR to confirm the absence of the trans/cis epimer.

FAQs: N-Functionalization and Acetal Deprotection

Q1: I am trying to N-alkylate the piperidine ring, but I am seeing epimerization. What is going wrong? A: N-alkylation often requires a base (e.g., K2CO3, DIPEA) to scavenge the generated acid. If the reaction is heated, the combination of base and thermal energy promotes C3 enolization. Fix: Switch to reductive amination (using an aldehyde and NaBH(OAc)3). This pathway is completely base-free and occurs at ambient temperature, preserving the C3 stereocenter.

Q2: How do I deprotect the 5,5-dimethoxy ketal to the corresponding ketone without epimerizing the C3 ester? A: Ketal deprotection requires acidic conditions (e.g., TFA, HCl). Prolonged exposure to strong aqueous acids can lead to reversible enolization (acid-catalyzed) or premature ester hydrolysis. Fix: Use mild Lewis acid catalysts (e.g., In(OTf)3 in wet acetone) or a biphasic system (e.g., 10% aqueous TFA in DCM at 0 °C) and strictly monitor the reaction time. Quench immediately with a cold buffer (pH 7) once complete.

Workflow Start Start: Chiral Methyl 5,5-dimethoxypiperidine-3-carboxylate Decision1 Reaction Type? Start->Decision1 Hydrolysis Ester Hydrolysis Decision1->Hydrolysis N_Alk N-Functionalization Decision1->N_Alk Ketal Ketal Deprotection Decision1->Ketal Sol_Hyd Use LiOH/THF or KOSiMe3 (Avoid NaOH/KOH) Hydrolysis->Sol_Hyd Sol_N Use Reductive Amination (Avoid Strong Bases/Heat) N_Alk->Sol_N Sol_Ketal Use Mild Lewis Acid or Cold Dilute TFA Ketal->Sol_Ketal End Stereocenter Preserved (Verify via Chiral SFC) Sol_Hyd->End Sol_N->End Sol_Ketal->End

Decision tree for selecting reaction conditions to prevent C3 epimerization.

References

  • Rapid Development of Piperidine Carboxamides as Potent and Selective Anaplastic Lymphoma Kinase Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • A Practical Synthesis of the Platelet Fibrinogen Antagonist, Elarofiban | Organic Process Research & Development - ACS Publications. Available at:[Link]

  • racemize alpha chiral acid with LiOH? | r/Chempros - Reddit. Available at:[Link]

  • Epimerisation in Peptide Synthesis | PMC - NIH. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of Methyl 5,5-dimethoxypiperidine-3-carboxylate

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter Active Pharmaceutical Ingredients (APIs) or intermediates that present conflicting physicoch...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you frequently encounter Active Pharmaceutical Ingredients (APIs) or intermediates that present conflicting physicochemical properties. Methyl 5,5-dimethoxypiperidine-3-carboxylate is a classic example of a "fragile lipophile."

This guide provides a mechanistic breakdown of why this compound resists standard aqueous solubilization and offers self-validating experimental workflows to overcome these hurdles without degrading the molecule.

Part 1: Mechanistic Root Cause Analysis (FAQs)

Q1: Why does Methyl 5,5-dimethoxypiperidine-3-carboxylate exhibit poor aqueous solubility despite having a basic piperidine ring? A1: The free base form of this compound is highly lipophilic and uncharged at physiological pH. While an unsubstituted piperidine ring is strongly basic with a pKa of approximately 11.1 1, the electron-withdrawing inductive effects from both the C3 methyl ester and the C5 dimethyl acetal significantly depress the basicity of the secondary amine. Consequently, at pH 7.4, a large fraction of the molecule remains as an unprotonated free base. Unprotonated, high-lipophilicity APIs inherently exhibit poor dissolution rates in standard aqueous buffers 2.

Q2: Can I use standard acidic buffers (e.g., 0.1 M HCl or pH 3.0 citrate) to protonate the amine and force solubility? A2: No. This is the most frequent point of experimental failure. While lowering the pH successfully protonates the piperidine nitrogen to form a highly soluble salt, the C5 dimethyl acetal group is extremely labile under acidic conditions. Exposure to aqueous acid triggers rapid, carbocation-mediated hydrolysis of the acetal, unmasking the latent ketone to form methyl 5-oxopiperidine-3-carboxylate 3. Acetals are robust against bases and nucleophiles but are rapidly cleaved by protic acids [[4]](). Therefore, pH adjustment below 6.5 is strongly discouraged.

Q3: If pH adjustment is off the table, what are the recommended strategies? A3: The choice depends entirely on your downstream assay tolerance. For in vitro biochemical assays, a co-solvent approach (DMSO rapid dilution) is optimal. For in vivo or cell-based studies where organic solvents cause toxicity, host-guest complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for encapsulating the lipophilic core while maintaining a neutral pH 5.

Part 2: Experimental Workflows & Decision Logic

To ensure chemical integrity while achieving target concentrations, follow the decision matrix below.

Workflow Step1 Assess Required Concentration & Assay Tolerance Decision Is DMSO tolerable (>1% v/v)? Step1->Decision PathA Co-Solvent Protocol Dissolve in 100% DMSO Decision->PathA Yes PathB Complexation Protocol Prepare 20% HP-β-CD in pH 7.4 Decision->PathB No DilutionA Rapid Dilution into Aqueous Buffer (pH 7.4) PathA->DilutionA SonicationB Add Compound & Sonicate (Max 30°C to prevent hydrolysis) PathB->SonicationB Validation Validation Check: LC-MS for Acetal Integrity DilutionA->Validation SonicationB->Validation Success Proceed to Assay Validation->Success Intact Fail Ketone Detected: Adjust pH / Temp Validation->Fail Degraded

Workflow for solubilizing Methyl 5,5-dimethoxypiperidine-3-carboxylate with self-validation.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of various solubilization strategies applied to this specific compound.

Solubilization StrategyPrimary MechanismAcetal Chemical StabilityEstimated Max Aqueous Conc.Ideal Downstream Application
Acidic Buffering (pH < 4) Amine protonationPoor (Rapid Hydrolysis) High (>50 mM)NOT RECOMMENDED
DMSO Co-solvent (1% final) SolvationExcellentModerate (~100 µM)In vitro biochemical assays
20% HP-β-CD (pH 7.4) Host-guest complexationExcellentHigh (~5-10 mM)In vivo / Cell culture
Surfactant (0.5% Tween 80) Micellar solubilizationExcellentModerate (~1 mM)Formulation development

Part 4: Self-Validating Experimental Protocols

Every protocol in this center is designed as a closed-loop, self-validating system. You must prove both that the compound is in solution (not a micro-suspension) and that the delicate acetal/ester groups remain intact.

Protocol A: Co-Solvent Rapid Dilution (For In Vitro Assays)

Causality: DMSO acts as a universal hydrogen-bond acceptor, disrupting the crystal lattice of the free base. Rapid dilution into a large aqueous volume kinetically traps the compound in solution before thermodynamic precipitation can occur.

  • Stock Preparation: Weigh the required mass of Methyl 5,5-dimethoxypiperidine-3-carboxylate. Dissolve completely in 100% anhydrous DMSO to yield a 50 mM master stock.

  • Aqueous Dilution: Vigorously vortex the target aqueous buffer (e.g., 50 mM Tris, pH 7.4). While vortexing, inject the DMSO stock dropwise to achieve a final concentration of 100 µM (0.2% final DMSO v/v).

  • Validation (Solubility): Measure the absorbance of the final solution at 600 nm using a UV-Vis spectrophotometer.

    • Pass Criteria: Abs600​<0.05 . Higher values indicate colloidal aggregation or precipitation.

Protocol B: HP-β-CD Complexation (For In Vivo / Cell Assays)

Causality: Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. The lipophilic dimethoxypiperidine core partitions into this cavity, shielding it from water and bypassing the need for destructive acidic pH adjustments 5.

  • Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 10 mM Phosphate Buffered Saline (pH 7.4).

  • API Addition: Add the neat Methyl 5,5-dimethoxypiperidine-3-carboxylate directly to the cyclodextrin solution to target a 5 mM final concentration.

  • Controlled Sonication: Place the vial in an ultrasonic water bath for 30 minutes. Critical: Maintain the bath temperature strictly below 30°C. Elevated temperatures in aqueous media can trigger base-catalyzed saponification of the C3 methyl ester.

  • Filtration: Pass the resulting solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed API.

  • Validation (Chemical Integrity): Analyze a 10 µL aliquot of the filtrate via LC-MS.

    • Pass Criteria: Observation of the parent ion [M+H]+ corresponding to the intact acetal.

    • Fail Criteria: Observation of a peak at [M−32+H]+ or similar corresponding to the loss of methanol and formation of the ketone (methyl 5-oxopiperidine-3-carboxylate). If present, verify your buffer pH did not drop below 6.5.

References
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. nih.gov. 2

  • Piperidine | C5H11N | CID 8082 - PubChem. nih.gov. 1

  • Stability of 4,4-dimethoxybutan-1-ol under acidic versus basic conditions. benchchem.com. 3

  • Dimethyl Acetals - Organic Chemistry Portal. organic-chemistry.org. 4

  • Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ijsrtjournal.com. 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 5,5-dimethoxypiperidine-3-carboxylate

Introduction Methyl 5,5-dimethoxypiperidine-3-carboxylate is a substituted piperidine derivative, a class of heterocyclic compounds that form the structural core of numerous pharmaceutical agents and are pivotal intermed...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5,5-dimethoxypiperidine-3-carboxylate is a substituted piperidine derivative, a class of heterocyclic compounds that form the structural core of numerous pharmaceutical agents and are pivotal intermediates in drug synthesis.[1] The precise control of its purity is not merely a matter of quality control; it is a critical determinant of the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). The presence of even minute quantities of process-related impurities or degradation products can have significant pharmacological and toxicological implications.[2]

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity and impurity analysis in the pharmaceutical industry.[3] However, a method is only as reliable as its validation. The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[4][5]

This guide provides an in-depth, comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of Methyl 5,5-dimethoxypiperidine-3-carboxylate. We will navigate the nuanced decisions in method development, execute a rigorous head-to-head validation based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, and ultimately select a superior, robust, and reliable method for routine use in a regulated environment.[5][6]

Part 1: Method Development and Comparative Strategy

The structure of Methyl 5,5-dimethoxypiperidine-3-carboxylate presents a specific analytical challenge: it lacks a significant chromophore. This necessitates UV detection at a low wavelength (e.g., ~210 nm), where baseline noise from solvents and additives can be a major issue. Furthermore, the basic piperidine nitrogen can interact with residual silanols on the HPLC column's stationary phase, leading to poor peak shape (tailing).

To address these challenges, we developed and compared two distinct methods. Our Analytical Target Profile (ATP) is to develop a method that can accurately quantify the main peak (assay) and separate it from potential process and degradation impurities with high specificity and precision.[7][8]

  • Method A: The "Workhorse" C18 Approach. This method utilizes a standard L1-type C18 column with a simple, unbuffered mobile phase of acetonitrile and water. It represents a common, straightforward starting point for many analyses.

  • Method B: The "Optimized" Buffered Approach. This method employs a modern, high-purity C18 column with advanced end-capping. Crucially, it incorporates a buffered mobile phase (ammonium formate) to control the pH. By maintaining a consistent pH, we can suppress the ionization of the basic piperidine nitrogen, minimizing its interaction with the stationary phase and thereby improving peak symmetry and robustness.[9]

Chromatographic Conditions: A Side-by-Side Comparison
ParameterMethod A: "Workhorse" C18Method B: "Optimized" Buffered
HPLC Column Standard C18, 4.6 x 150 mm, 5 µmHigh-Purity End-Capped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A HPLC Grade Water10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B over 15 min5% to 95% B over 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C
Detection UV at 210 nmUV at 210 nm
Injection Vol. 10 µL10 µL
Diluent Water:Acetonitrile (50:50)Water:Acetonitrile (50:50)

Part 2: Head-to-Head Method Validation

A validation protocol was designed to rigorously test both methods against the criteria outlined in ICH Q2(R1) and USP General Chapter <621>.[5][10] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[4][11]

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_select Final Selection ATP Define Analytical Target Profile (ATP) Method_A Develop Method A (Standard C18) ATP->Method_A Method_B Develop Method B (Buffered C18) ATP->Method_B Specificity Specificity (Forced Degradation) Method_A->Specificity Method_B->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Compare Compare Validation Data Robustness->Compare Select Select Superior Method Compare->Select Protocol Establish Final Validated Protocol Select->Protocol

Caption: Workflow for Comparative HPLC Method Validation.

System Suitability

System Suitability Testing (SST) is an integral part of any chromatographic method. It verifies that the system is performing adequately for the analysis to be done.[10][12] A standard solution of Methyl 5,5-dimethoxypiperidine-3-carboxylate was injected six times at the beginning of each validation run.

Parameter (Acceptance Criteria)Method A ResultMethod B ResultVerdict
Tailing Factor (T ≤ 1.5)1.851.10Method B Wins
Theoretical Plates (N ≥ 2000)55009800Method B Wins
%RSD of Peak Area (≤ 1.0%)0.45%0.25%Method B Wins

Expertise & Experience: The tailing factor for Method A is unacceptable (>1.5), indicating significant interaction between the basic analyte and the stationary phase. Method B's use of a buffered mobile phase effectively mitigates this, resulting in a highly symmetric peak and superior column efficiency (theoretical plates). This is a textbook example of why controlling mobile phase pH is critical for basic compounds.

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[3][5] As specific process impurities were not available, forced degradation studies were conducted to serve as a proxy. The sample was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH photostability chamber) to generate potential degradation products.

Results:

  • Method A: Showed significant co-elution between a major degradation peak (from base hydrolysis) and the main analyte peak. The resolution was less than 1.2, failing the typical requirement of R ≥ 1.5.

  • Method B: Demonstrated baseline separation for all significant degradation peaks from the main analyte peak, with resolution values consistently above 2.0. The peak purity analysis via a photodiode array (PDA) detector confirmed the homogeneity of the main peak under all stress conditions.

Verdict: Method B is unequivocally superior in its specificity and is considered a stability-indicating method.

Linearity and Range

Linearity was assessed by preparing a series of solutions across a range of 50% to 150% of the nominal assay concentration.[13]

ParameterMethod AMethod B
Range Studied 50 - 150 µg/mL50 - 150 µg/mL
Correlation Coefficient (r²) 0.99850.9999
Y-Intercept Significant non-zero interceptIntercept close to zero

Expertise & Experience: While Method A's r² might seem acceptable at first glance, the superior value of 0.9999 for Method B, combined with an intercept that is not statistically different from zero, indicates a more reliable and truly linear response. This high-quality linear fit is often a direct result of the improved peak shape and integration accuracy seen with Method B.

Accuracy

Accuracy was determined by the recovery of spiked analyte in a placebo matrix at three concentration levels (80%, 100%, and 120%), with three preparations at each level.[14]

Concentration LevelMethod A (% Recovery ± %RSD)Method B (% Recovery ± %RSD)
80% 97.5% ± 1.8%100.2% ± 0.5%
100% 98.1% ± 1.5%99.8% ± 0.4%
120% 97.8% ± 1.9%100.5% ± 0.6%
Overall Mean Recovery 97.8% 100.2%

Verdict: Method B demonstrates superior accuracy, with recovery values very close to 100% and significantly lower variability (%RSD). The slight low bias in Method A is likely due to inaccurate peak integration caused by the significant tailing.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[5]

  • Repeatability (Intra-assay): Six individual sample preparations were analyzed on the same day by the same analyst.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision LevelMethod A (%RSD)Method B (%RSD)
Repeatability 1.6%0.5%
Intermediate Precision 2.5%0.8%

Verdict: Method B is substantially more precise. The poor peak shape in Method A leads to higher variability in peak integration, which is reflected in the higher %RSD values. Method B's results are well within typical acceptance criteria for a pharmaceutical assay (<1.0% for repeatability and <2.0% for intermediate precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve (σ/S).

ParameterMethod AMethod B
LOD 0.5 µg/mL0.1 µg/mL
LOQ 1.5 µg/mL0.3 µg/mL

Verdict: Method B is approximately five times more sensitive than Method A, making it far more suitable for the detection and quantification of low-level impurities.

Robustness

The robustness of Method B was evaluated by making small, deliberate variations in key parameters. System suitability criteria were met under all tested conditions.

  • Flow Rate: ± 0.1 mL/min

  • Column Temperature: ± 2°C

  • Mobile Phase pH: ± 0.1 units

Result: The method proved to be robust, with no significant impact on resolution or quantitation.

Part 3: The Verdict and Final Validated Protocol

G cluster_A Method A (Standard C18) cluster_B Method B (Buffered) A_Tailing Poor Tailing (1.85) Decision Decision A_Tailing->Decision A_Spec Co-elution (R < 1.2) A_Spec->Decision A_Acc Low Accuracy (97.8%) A_Acc->Decision A_Prec Poor Precision (RSD > 2%) A_Prec->Decision B_Tailing Excellent Tailing (1.10) B_Spec Baseline Separation (R > 2.0) B_Acc High Accuracy (100.2%) B_Prec High Precision (RSD < 1%) Decision->B_Tailing Decision->B_Spec Decision->B_Acc Decision->B_Prec

Caption: Decision Matrix: Method A vs. Method B.

The validation data unequivocally demonstrates the superiority of Method B . The strategic use of a buffered mobile phase and a high-quality end-capped column transformed the analysis from a problematic one with poor peak shape and questionable data integrity into a robust, specific, and highly reliable method suitable for its intended purpose in a regulated quality control environment.

Final Validated Protocol: Purity of Methyl 5,5-dimethoxypiperidine-3-carboxylate

1.0 Chromatographic System

  • System: HPLC with UV/PDA Detector

  • Column: High-Purity End-Capped C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus C18, Waters XBridge BEH C18)

  • Column Temp: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm

2.0 Reagents and Solutions

  • Mobile Phase A: Prepare a 10 mM Ammonium Formate solution in HPLC grade water. Adjust pH to 3.5 with Formic Acid. Filter and degas.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Preparation: Accurately weigh and dissolve an appropriate amount of Methyl 5,5-dimethoxypiperidine-3-carboxylate reference standard in Diluent to obtain a final concentration of 100 µg/mL.

  • Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in Diluent.

3.0 Chromatographic Procedure

  • Flow Rate: 1.0 mL/min

  • Gradient Program:

    • 0.0 min: 5% B

    • 15.0 min: 95% B

    • 17.0 min: 95% B

    • 17.1 min: 5% B

    • 20.0 min: End Run

  • System Suitability: Inject the Standard Preparation five times. The tailing factor for the main peak must be ≤ 1.5, and the %RSD of the peak areas must be ≤ 1.0%.

  • Analysis: Inject the Standard Preparation followed by the Sample Preparations. Calculate the purity by area percent normalization, assuming a response factor of 1.0 for all impurities.

References

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link][4][15]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link][16]

  • <621> Chromatography. U.S. Pharmacopeia (USP). [Link][10][12]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link][6]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link][5]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link][7]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link][1]

  • Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development. [Link][2]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. [Link][3]

  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link][8]

  • Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. ResearchGate. [Link][9]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link][13]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][11]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link][14]

Sources

Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5,5-dimethoxypiperidine-3-carboxylate

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as an indispensable tool in this endeavor, offering a detaile...

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Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as an indispensable tool in this endeavor, offering a detailed glimpse into the molecular architecture through the analysis of fragmentation patterns. This guide provides an in-depth, comparative analysis of the anticipated mass spectrometry fragmentation pathways of methyl 5,5-dimethoxypiperidine-3-carboxylate, a substituted piperidine derivative. By examining its behavior under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, we aim to equip researchers, scientists, and drug development professionals with the predictive knowledge to confidently identify and characterize this and structurally related molecules.

The piperidine scaffold is a ubiquitous feature in a vast array of pharmaceuticals and natural products.[1] Understanding how substitutions on this ring influence its fragmentation is crucial for unambiguous identification. The subject of our analysis, methyl 5,5-dimethoxypiperidine-3-carboxylate, presents a unique combination of a cyclic amine, a gem-dimethoxy group, and a methyl ester, each contributing to a rich and informative fragmentation spectrum.

Comparative Fragmentation Analysis: Electron Ionization (EI) vs. Electrospray Ionization (ESI)

The choice of ionization technique fundamentally dictates the initial energy imparted to the molecule, and consequently, the extent and nature of its fragmentation.

Electron Ionization (EI): A High-Energy Approach Revealing the Core Skeleton

Electron Ionization (EI) subjects the analyte to a high-energy electron beam, inducing extensive fragmentation and providing a detailed "fingerprint" of the molecule's structure. For methyl 5,5-dimethoxypiperidine-3-carboxylate, the fragmentation is expected to be initiated at the nitrogen atom, the most readily ionizable site, leading to a cascade of bond cleavages.

A dominant fragmentation pathway in piperidine derivatives under EI is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process leads to the formation of a stable iminium ion. The fragmentation pattern is also heavily influenced by the substituents on the piperidine ring.[1]

Expected Key Fragmentation Pathways under EI-MS:

  • α-Cleavage: The primary fragmentation is anticipated to be the cleavage of the C2-C3 or C6-C5 bond, leading to the expulsion of the substituent at the adjacent carbon. The loss of the largest substituent at the α-carbon is often preferred.[1]

  • Loss of Methoxy Group: The gem-dimethoxy group at the 5-position is susceptible to fragmentation. A common fragmentation for methoxy-containing compounds is the loss of a methoxy radical (•OCH3, 31 Da).[2]

  • Ester Fragmentation: Methyl esters can undergo fragmentation through the loss of the methoxy group (M-31) or the entire methoxycarbonyl group.[2][3] Cleavage of the bond α to the carbonyl group is also a common pathway for esters.[4]

  • Ring Fission: The piperidine ring itself can undergo cleavage, resulting in the formation of various acyclic fragment ions.[1]

Electrospray Ionization (ESI): A Softer Touch for Intact Molecular Ions and Adducts

In contrast to EI, Electrospray Ionization (ESI) is a soft ionization technique that typically produces a protonated molecule, [M+H]⁺, with minimal initial fragmentation.[1] Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of this precursor ion. For our target molecule, the basic nitrogen of the piperidine ring will be the most likely site of protonation.

Expected Key Fragmentation Pathways under ESI-MS/MS:

  • Neutral Loss of Methanol: A common fragmentation pathway for protonated molecules containing methoxy groups is the neutral loss of methanol (CH₃OH, 32 Da).

  • Loss of Methyl Formate: The methyl ester group can be eliminated as methyl formate (HCOOCH₃, 60 Da).

  • Piperidine Ring Opening: Fragmentation can be initiated by the protonated nitrogen, leading to ring opening and subsequent fragmentation of the acyclic ion.

  • Loss of Dimethoxymethane: The gem-dimethoxy group could potentially be lost as dimethoxymethane (CH₂(OCH₃)₂, 76 Da) following ring cleavage.

Visualizing the Fragmentation Pathways

To better illustrate these predicted fragmentation patterns, the following diagrams were generated using the DOT language.

EI_Fragmentation M Methyl 5,5-dimethoxypiperidine-3-carboxylate (M) M_plus [M]⁺• M->M_plus EI F1 [M - •OCH3]⁺ M_plus->F1 - •OCH3 F2 [M - •COOCH3]⁺ M_plus->F2 - •COOCH3 F3 α-cleavage product (iminium ion) M_plus->F3 α-cleavage F4 Ring fission products M_plus->F4 Ring fission

Caption: Predicted EI fragmentation pathways of Methyl 5,5-dimethoxypiperidine-3-carboxylate.

ESI_Fragmentation MH [M+H]⁺ F1 [M+H - CH3OH]⁺ MH->F1 - CH3OH F2 [M+H - HCOOCH3]⁺ MH->F2 - HCOOCH3 F3 Ring-opened ion MH->F3 Ring opening F4 [M+H - CH2(OCH3)2]⁺ F3->F4

Caption: Predicted ESI-MS/MS fragmentation of protonated Methyl 5,5-dimethoxypiperidine-3-carboxylate.

Tabulated Summary of Predicted Fragment Ions

IonizationPrecursor Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragment Structure
EI [M]⁺•M - 31Loss of •OCH₃
M - 59Loss of •COOCH₃
Variousα-cleavage and ring fission products
ESI [M+H]⁺M+H - 32Loss of CH₃OH
M+H - 60Loss of HCOOCH₃
VariousRing-opened fragments

Experimental Protocols for Data Acquisition

To empirically validate these predicted fragmentation patterns, the following general protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with EI and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI are proposed.

GC-MS (EI) Protocol:

  • Sample Preparation: Dissolve a small amount of methyl 5,5-dimethoxypiperidine-3-carboxylate in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a GC-MS system equipped with an electron ionization source.

  • GC Method:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL splitless injection.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.

  • MS Method:

    • Ionization Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to a value sufficiently above the molecular weight of the compound.

    • Source Temperature: 230-250°C.

LC-MS/MS (ESI) Protocol:

  • Sample Preparation: Dissolve the compound in a suitable solvent compatible with reversed-phase chromatography (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1 µg/mL.

  • Instrumentation: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization source.[1]

  • LC Method:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.2 - 0.4 mL/min.[1]

    • Injection Volume: 1 - 5 µL.[1]

  • MS/MS Method:

    • Ionization Mode: Positive ion mode.[1]

    • Full Scan: Perform a full scan to identify the [M+H]⁺ precursor ion.

    • Product Ion Scan: Select the [M+H]⁺ ion and perform product ion scans at varying collision energies to generate a comprehensive fragmentation spectrum.

Concluding Remarks and Best Practices

The structural elucidation of substituted piperidines like methyl 5,5-dimethoxypiperidine-3-carboxylate is greatly facilitated by a multi-faceted mass spectrometry approach. The high-energy fragmentation provided by EI-MS offers a detailed map of the molecule's carbon skeleton, while the softer ionization of ESI-MS/MS allows for the controlled fragmentation of the protonated molecule, revealing key functional group losses.

For comprehensive characterization, it is recommended to acquire data using both techniques. The resulting data, when compared with the predicted fragmentation pathways outlined in this guide, will provide a high degree of confidence in the structural assignment. Furthermore, the use of high-resolution mass spectrometry is invaluable for determining the elemental composition of fragment ions, adding another layer of certainty to the identification process. By understanding the fundamental principles of fragmentation for the constituent functional groups, researchers can effectively decipher the mass spectra of complex molecules, accelerating the pace of discovery and development.

References

  • Benchchem.
  • Science Ready.
  • Whitman College. GCMS Section 6.
  • Chromatography Today. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.

Sources

Validation

Benchmarking Synthetic Routes to Methyl 5,5-dimethoxypiperidine-3-carboxylate: A Comparative Guide for Researchers

Introduction Methyl 5,5-dimethoxypiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a diverse range of biologically acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 5,5-dimethoxypiperidine-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug discovery, offering a scaffold for the synthesis of a diverse range of biologically active molecules. The strategic placement of a gem-dimethoxy group at the 5-position and a methyl carboxylate at the 3-position provides multiple points for synthetic elaboration. This guide provides a comprehensive comparison of two plausible synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, potential yields, and scalability. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision on the most suitable synthetic strategy for their specific research needs.

This guide will delve into two primary synthetic strategies:

  • Route 1: Dieckmann Condensation Approach , a classical and robust method for the formation of cyclic β-keto esters.

  • Route 2: Aza-Michael Addition Strategy , a versatile and often highly efficient method for the construction of nitrogen-containing heterocycles.

Each route will be presented with a detailed, step-by-step experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their advantages and disadvantages.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Dieckmann CondensationRoute 2: Aza-Michael Addition
Key Ring-Forming Step Intramolecular Claisen (Dieckmann) condensationIntramolecular aza-Michael addition
Common Starting Materials Diethyl 3,3'- (benzylimino)dipropionate, Trimethyl orthoformateAmmonia, Dimethyl glutaconate
Number of Synthetic Steps 43
Potential Overall Yield ModerateModerate to High
Scalability Generally goodPotentially very good, amenable to flow chemistry
Key Challenges Control of side reactions during Dieckmann cyclization, purification of intermediates.Regioselectivity of the initial Michael addition, potential for polymerization.
Reagent Toxicity/Hazards Sodium methoxide (corrosive), Lithium aluminum hydride (pyrophoric)Ammonia (toxic, corrosive)

Route 1: Dieckmann Condensation Approach

The Dieckmann condensation is a well-established and reliable method for the synthesis of five- and six-membered cyclic β-keto esters through the intramolecular condensation of a diester.[1] This proposed route leverages this reaction to construct the piperidine core, followed by ketalization and reduction to afford the target molecule.

Logical Workflow of the Dieckmann Condensation Route

A Diethyl 3,3'-(benzylimino)dipropionate B Methyl 1-benzyl-4-oxopiperidine-3-carboxylate A->B  Dieckmann Condensation   C Methyl 1-benzyl-5,5-dimethoxypiperidine-3-carboxylate B->C  Ketalization   D Methyl 5,5-dimethoxypiperidine-3-carboxylate C->D  Debenzylation  

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Synthesis of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (Intermediate 1)

This step involves the intramolecular Dieckmann condensation of a substituted diethyl dipropionate.[2]

  • Materials: Diethyl 3,3'-(benzylimino)dipropionate, sodium methoxide, toluene, hydrochloric acid.

  • Procedure:

    • To a solution of sodium methoxide (1.2 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add diethyl 3,3'-(benzylimino)dipropionate (1.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude β-keto ester is then subjected to hydrolysis and decarboxylation by heating with aqueous hydrochloric acid (e.g., 6M HCl) at reflux for 2-4 hours.

    • Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 1-benzyl-4-oxopiperidine-3-carboxylate.[3][4][5]

Step 2: Synthesis of Methyl 1-benzyl-5,5-dimethoxypiperidine-3-carboxylate (Intermediate 2)

This step involves the protection of the ketone functionality as a dimethyl ketal.[6][7]

  • Materials: Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, trimethyl orthoformate, methanol, p-toluenesulfonic acid (catalytic amount).

  • Procedure:

    • Dissolve Methyl 1-benzyl-4-oxopiperidine-3-carboxylate (1.0 eq) in a mixture of trimethyl orthoformate (3.0 eq) and anhydrous methanol.

    • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the disappearance of the starting material by TLC.

    • Upon completion, quench the reaction by adding a few drops of triethylamine.

    • Remove the solvent and excess trimethyl orthoformate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ketal, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 3: Synthesis of Methyl 5,5-dimethoxypiperidine-3-carboxylate (Target Molecule)

The final step involves the removal of the N-benzyl protecting group via catalytic hydrogenation.

  • Materials: Methyl 1-benzyl-5,5-dimethoxypiperidine-3-carboxylate, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve Methyl 1-benzyl-5,5-dimethoxypiperidine-3-carboxylate (1.0 eq) in methanol.

    • Add 10% Pd/C (5-10 mol%).

    • Subject the mixture to hydrogenation (H2 balloon or Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Methyl 5,5-dimethoxypiperidine-3-carboxylate.

Causality Behind Experimental Choices
  • Choice of Base in Dieckmann Condensation: Sodium methoxide is a common and effective base for Dieckmann condensations, promoting the formation of the enolate necessary for intramolecular cyclization.[8]

  • Ketalization Conditions: Trimethyl orthoformate in the presence of an acid catalyst is a standard and efficient method for the formation of dimethyl ketals from ketones.[7] The reaction is typically driven to completion by the large excess of the orthoformate which also acts as a water scavenger.

  • Debenzylation Method: Catalytic hydrogenation with Pd/C is a clean and efficient method for the removal of N-benzyl groups, often proceeding with high yields and minimal side products.

Route 2: Aza-Michael Addition Strategy

The aza-Michael addition is a powerful C-N bond-forming reaction that involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound.[9][10] This route offers a potentially more convergent and atom-economical approach to the target molecule.

Logical Workflow of the Aza-Michael Addition Route

A Dimethyl 3-oxoglutarate & Ammonia B Methyl 5-oxo-piperidine-3-carboxylate A->B  Aza-Michael Addition / Cyclization   C Methyl 5,5-dimethoxypiperidine-3-carboxylate B->C  Ketalization  

Caption: Synthetic workflow for Route 2.

Experimental Protocols

Step 1: Synthesis of Methyl 5-oxopiperidine-3-carboxylate (Intermediate 3)

This step involves a tandem aza-Michael addition and intramolecular cyclization.

  • Materials: Dimethyl 3-oxoglutarate, ammonia (in methanol or aqueous solution), methanol.

  • Procedure:

    • To a solution of dimethyl 3-oxoglutarate (1.0 eq) in methanol, add a solution of ammonia in methanol (e.g., 7N solution, 1.5-2.0 eq) at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The progress of the reaction can be monitored by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

    • The resulting crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield Methyl 5-oxopiperidine-3-carboxylate.

Step 2: Synthesis of Methyl 5,5-dimethoxypiperidine-3-carboxylate (Target Molecule)

Similar to Route 1, this step involves the ketalization of the ketone functionality.

  • Materials: Methyl 5-oxopiperidine-3-carboxylate, trimethyl orthoformate, methanol, a Lewis acid catalyst (e.g., Montmorillonite K-10 or a catalytic amount of a strong acid like HCl).

  • Procedure:

    • To a suspension of Methyl 5-oxopiperidine-3-carboxylate (1.0 eq) in methanol, add trimethyl orthoformate (3.0 eq).

    • Add the acid catalyst (e.g., a catalytic amount of concentrated HCl or a scoop of Montmorillonite K-10).

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.

    • Monitor the reaction by TLC. Upon completion, if a soluble acid catalyst was used, quench with a few drops of triethylamine. If a solid acid catalyst was used, filter it off.

    • Remove the solvent and excess trimethyl orthoformate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford Methyl 5,5-dimethoxypiperidine-3-carboxylate.

Causality Behind Experimental Choices
  • Choice of Michael Acceptor: Dimethyl 3-oxoglutarate is an excellent Michael acceptor due to the presence of two electron-withdrawing ester groups, which activate the double bond for nucleophilic attack.

  • Ammonia as Nucleophile: Ammonia serves as the nitrogen source for the piperidine ring. The initial Michael addition is followed by an intramolecular cyclization (amidation) to form the piperidinone ring.

  • Catalyst for Ketalization: A variety of acid catalysts can be employed for ketalization. A solid acid catalyst like Montmorillonite K-10 offers the advantage of easy removal by filtration.

Characterization Data (Predicted and from Analogous Compounds)

Spectroscopic DataPredicted/Analogous Data
¹H NMR (CDCl₃, 400 MHz)δ 3.75 (s, 3H, -COOCH₃), 3.20 (s, 6H, -OCH₃), 3.0-3.3 (m, 2H, piperidine H-2ax, H-2eq), 2.5-2.8 (m, 2H, piperidine H-6ax, H-6eq), 2.2-2.4 (m, 1H, piperidine H-3), 1.8-2.0 (m, 2H, piperidine H-4ax, H-4eq). (Predicted based on general piperidine shifts and data for 4,4-dimethoxypiperidine[11][12])
¹³C NMR (CDCl₃, 100 MHz)δ 173.5 (-COO-), 100.0 (C-5), 52.0 (-COOCH₃), 48.0 (-OCH₃), 45.0 (C-2), 42.0 (C-6), 40.0 (C-3), 35.0 (C-4). (Predicted based on general piperidine shifts and data for substituted piperidines[11][13])
Mass Spectrometry (EI) m/z (%): 203 ([M]⁺), 172 ([M-OCH₃]⁺), 144 ([M-COOCH₃]⁺), 112, 84. (Predicted fragmentation pattern)
IR (neat) ν (cm⁻¹): 3350 (N-H stretch), 2950 (C-H stretch), 1735 (C=O ester stretch), 1100 (C-O stretch). (Predicted based on functional groups)

Conclusion

Both the Dieckmann condensation and the aza-Michael addition routes offer viable pathways for the synthesis of Methyl 5,5-dimethoxypiperidine-3-carboxylate.

Route 1 (Dieckmann Condensation) is a more traditional and well-documented approach for the formation of the core piperidone structure. While it involves more steps, the individual reactions are generally robust and high-yielding. This route may be preferable for researchers who are familiar with classical organic synthesis techniques and require a reliable, albeit longer, synthetic sequence.

Route 2 (Aza-Michael Addition) presents a more modern and convergent strategy. Its potential for a one-pot tandem reaction to form the piperidone intermediate makes it an attractive option for rapid synthesis and library generation. This route is particularly well-suited for process development and large-scale synthesis where atom economy and step efficiency are critical considerations.

The choice between these two routes will ultimately depend on the specific requirements of the research project, including the available starting materials, the desired scale of the synthesis, and the synthetic expertise of the researcher. This guide provides the foundational knowledge and detailed protocols to enable an informed decision and successful synthesis of this valuable chemical intermediate.

References

  • PubChem. 4,4-Dimethoxypiperidine. National Center for Biotechnology Information. [Link]

  • GSRS. 4,4-DIMETHOXYPIPERIDINE. [Link]

  • PubMed. Ketal formation in 4-piperidones. [Link]

  • Wikipedia. Dieckmann condensation. [Link]

  • PubChemLite. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride (C14H17NO3). [Link]

  • MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • ChemRxiv. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

  • PubChem. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. [Link]

  • Frontiers. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • PMC. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. [Link]

  • Organic Syntheses. 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. [Link]

  • DTIC. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

  • Cambridge University Press & Assessment. Dieckmann Reaction. [Link]

  • Arkivoc. Synthesis of 3-Substituted Pyridinium Salts. [Link]

  • PubChem. 4,4-Dimethylpiperidine-2,6-dione. [Link]

  • DTIC. Piperidine Synthesis. [Link]

  • Wikipedia. Trimethyl orthoformate. [Link]

  • Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]

  • PubMed. An Efficient and Scalable One-Pot Double Michael addition-Dieckmann Condensation for the Synthesis of 4,4-disubstituted Cyclohexane Beta-Keto Esters. [Link]

  • MDPI. α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. [Link]

  • ResearchGate. Synthesis of 3-substituted pyridinium salts. [Link]

  • ACS Publications. Synthesis of 2,3-Disubstituted Pyrrolidines and Piperidines via One-Pot Oxidative Decarboxylation−β-Iodination of Amino Acids. [Link]

  • Google Patents.
  • MDPI. Synthesis and Evaluation of Self-Assembling Properties of 3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium Iodides. [Link]

  • PMC. Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source. [Link]

  • Beilstein Journals. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. [Link]

  • Google Patents.
  • Chemistry – A European Journal. Secondary 3‐Chloropiperidines: Powerful Alkylating Agents. [Link]

  • MDPI. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. [Link]

  • Google Patents. Synthesis of 3-carbomethoxy-4,5-dimethylthiophene.
  • PubMed. Anthraquinone-sensitized photooxidation of 5-methylcytosine in DNA leading to piperidine-induced efficient strand cleavage. [Link]

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Comparative

Validating Stereoselectivity in Methyl 5,5-Dimethoxypiperidine-3-Carboxylate Derivatives: A Comparative Analytical Guide

Introduction: The Stereochemical Challenge in 3D Fragment Space The transition toward "escaping flatland" in modern drug discovery has elevated the importance of sp3-rich, three-dimensional fragments like piperidines[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical Challenge in 3D Fragment Space

The transition toward "escaping flatland" in modern drug discovery has elevated the importance of sp3-rich, three-dimensional fragments like piperidines[1]. Methyl 5,5-dimethoxypiperidine-3-carboxylate serves as a highly versatile building block; however, its pharmacological utility hinges heavily on the precise spatial orientation of the C3 stereocenter[2]. Validating the enantiomeric excess (%ee) or diastereomeric ratio (dr) of this scaffold during synthesis is a critical quality control step. This guide objectively compares the leading analytical methodologies—Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Quantitative NMR (qNMR)—to establish a robust, self-validating framework for stereochemical analysis.

Mechanistic Causality: The "Basic Amine" Problem

When analyzing piperidine derivatives, the core analytical challenge is the basic secondary amine nitrogen. On traditional silica-backed chiral stationary phases (CSPs), this nitrogen undergoes strong secondary hydrogen-bonding interactions with residual acidic silanols. This causality leads to severe peak tailing, which can artificially skew integration values and obscure the baseline resolution required for accurate %ee determination[3]. Overcoming this phenomenon requires either masking the silanols via specific mobile phase additives or bypassing chromatography entirely through chemical derivatization[4].

Comparative Analysis of Validation Methodologies

Supercritical Fluid Chromatography (SFC)

SFC has emerged as the premier technique for chiral amine separation. By utilizing supercritical carbon dioxide (CO₂) mixed with a polar organic modifier (e.g., methanol) and a basic additive (e.g., diethylamine), SFC suppresses silanol interactions while maintaining high diffusivity[5]. When eluent strengths are adjusted to provide comparable retention times, SFC consistently delivers superior enantiomeric resolution, faster equilibration, and better peak symmetry compared to HPLC[6],[7].

High-Performance Liquid Chromatography (HPLC)

While normal-phase HPLC (utilizing hexane/ethanol mixtures) can achieve high resolution for chiral primary and secondary amines, it often requires significantly longer analysis times[5],[3]. The higher viscosity of HPLC solvents leads to broader peaks and increased longitudinal diffusion, making it a secondary choice for high-throughput screening of piperidine libraries, though it remains a reliable standard when SFC is unavailable.

Quantitative NMR (qNMR) via Chiral Derivatization

When chromatographic methods fail due to a lack of column availability or extreme peak tailing, qNMR serves as an orthogonal validation tool. By reacting the piperidine with a chiral derivatizing agent like Mosher's acid chloride, the enantiomers are covalently converted into stable diastereomers. These diastereomers exhibit distinct chemical shifts in ¹H or ¹⁹F NMR spectra due to the anisotropic shielding effects of the derivatizing group[4].

Quantitative Performance Comparison

Performance MetricChiral SFCChiral HPLC (Normal Phase)qNMR (Mosher's Derivatization)
Separation Mechanism Transient diastereomeric interactions on CSPTransient diastereomeric interactions on CSPCovalent formation of stable diastereomers
Typical Analysis Time 3–10 minutes[3]15–45 minutes[3]2 hours (prep) + 15 mins (acquisition)[4]
Peak Symmetry (Amines) Excellent (with basic additives)[5]Poor to Moderate (prone to tailing)[3]N/A (Spectroscopic resolution)
Environmental Impact Low (CO₂ is green, low organic waste)[3]High (Large volumes of Hexane/IPA)Low (Microscale in NMR tubes)
Throughput Capacity High (Rapid equilibration)[6]Low to ModerateLow (Manual derivatization required)

Decision Matrix for Method Selection

DecisionTree Start Methyl 5,5-dimethoxypiperidine-3-carboxylate Derivative Synthesized Q1 Is Absolute Configuration Required? Start->Q1 Q2 Is the compound suitable for direct chromatography? Q1->Q2 No (Only %ee needed) XRD X-Ray Crystallography or VCD Analysis Q1->XRD Yes SFC Chiral SFC (Primary Choice for Amines) Q2->SFC Yes, High Throughput HPLC Chiral HPLC (Secondary Choice) Q2->HPLC Yes, Standard Lab NMR NMR with Chiral Derivatizing Agent Q2->NMR No, Column Fails

Caption: Decision matrix for selecting a stereoselectivity validation method for piperidine derivatives.

Self-Validating Experimental Protocols

Protocol A: Chiral SFC Validation Workflow

This protocol leverages the high diffusivity of supercritical CO₂ and the silanol-masking properties of diethylamine (DEA) to achieve baseline resolution of the piperidine enantiomers[5],[7].

SFCWorkflow Prep Sample Prep: 1 mg/mL in MeOH Column Chiral Stationary Phase (Amylose/Cellulose) Prep->Column MobilePhase Mobile Phase: CO2 + 0.1% DEA MobilePhase->Column Detection PDA/UV Detection (Baseline Resolution) Column->Detection Analysis Integration & %ee Calculation Detection->Analysis

Caption: Standard Chiral SFC workflow for resolving basic amine enantiomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the methyl 5,5-dimethoxypiperidine-3-carboxylate derivative in HPLC-grade methanol to a final concentration of 1 mg/mL. Ensure complete dissolution to prevent column frit blockage.

  • Column Selection: Install a polysaccharide-based chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) which is highly effective for cyclic amines.

  • Mobile Phase Configuration: Set the primary pump to deliver supercritical CO₂. Set the modifier pump to deliver Methanol containing 0.1% (v/v) Diethylamine (DEA). Causality Note: DEA acts as a competitive binder for residual silanols, preventing the piperidine nitrogen from tailing.

  • Chromatographic Parameters: Set the flow rate to 3.0 mL/min, backpressure regulator (BPR) to 120 bar, and column oven temperature to 35°C.

  • System Suitability & Validation: Inject 5 µL of a racemic standard first. Validate that the resolution (Rs) between the two enantiomeric peaks is ≥ 1.5. Proceed with injecting the enantioenriched sample and calculate the %ee via peak area integration.

Protocol B: qNMR Validation via Mosher's Derivatization

When SFC is inaccessible, this protocol utilizes covalent derivatization to validate stereoselectivity via NMR[4].

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial under inert atmosphere, dissolve 5 mg of the piperidine derivative in 0.5 mL of anhydrous deuterated chloroform (CDCl₃).

  • Derivatization: Add 2.0 equivalents of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl, Mosher's acid chloride).

  • Acid Scavenging: Add 2.0 equivalents of deuterated pyridine (pyridine-d5) to the mixture. Causality Note: Pyridine acts as a base to neutralize the HCl byproduct, driving the amidation reaction to completion and preventing degradation of the acid-sensitive dimethoxy acetal group.

  • Incubation: Stir the reaction mixture at room temperature for 2 hours.

  • Acquisition & Analysis: Transfer the mixture directly to an NMR tube. Acquire a high-resolution ¹⁹F NMR spectrum. The trifluoromethyl (-CF₃) group of the Mosher's moiety will present as distinct singlets for each diastereomer. Integrate these peaks to determine the diastereomeric ratio (dr), which directly correlates to the %ee of the starting piperidine.

Sources

Validation

Comparing yield efficiency of Methyl 5,5-dimethoxypiperidine-3-carboxylate across different catalysts

Yield Efficiency Comparison: Catalytic Strategies for the Synthesis of Methyl 5,5-dimethoxypiperidine-3-carboxylate Executive Summary Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS: 2193065-43-7) is a highly valued ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Yield Efficiency Comparison: Catalytic Strategies for the Synthesis of Methyl 5,5-dimethoxypiperidine-3-carboxylate

Executive Summary

Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS: 2193065-43-7) is a highly valued chemical building block in medicinal chemistry, frequently utilized to construct conformationally restricted spirocycles and complex piperidine scaffolds[1]. The synthesis of this compound via the acetalization of methyl 5-oxopiperidine-3-carboxylate presents a unique chemical challenge: the presence of a basic secondary amine can poison electrophilic catalysts, promote undesired enamine formation, or trigger β -elimination.

This guide evaluates four distinct catalytic systems—Sc(OTf)3, Amberlyst-15, Molecular Iodine (I2), and p-TsOH—comparing their yield efficiency, mechanistic advantages, and scalability to help researchers optimize their synthetic workflows.

Mechanistic Rationale & The "Amine Challenge"

When performing acetalization on a piperidone ring, the basic nitrogen atom ( pKa​ ~9-10) competes with the carbonyl oxygen for the acid catalyst. To mitigate this, the starting material must be employed as a hydrochloride salt (or N-protected derivative), which protonates the amine, rendering it non-nucleophilic and preventing catalyst deactivation.

The reaction proceeds via the electrophilic activation of the C5-ketone, followed by nucleophilic attack by methanol to form a hemiacetal. Subsequent acid-catalyzed dehydration generates a highly reactive oxocarbenium ion, which is rapidly trapped by a second methanol molecule. The overall yield efficiency depends entirely on the catalyst's ability to stabilize these transition states without being sequestered by the substrate.

Quantitative Data Presentation

The following table summarizes the performance of four catalytic systems utilizing trimethyl orthoformate (TMOF) as a water scavenger to drive the equilibrium toward the acetal product.

Table 1: Yield Efficiency and Reaction Metrics for Acetalization of Methyl 5-oxopiperidine-3-carboxylate (HCl salt).

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Isolated Yield (%)E-FactorPrimary Advantage
Sc(OTf)3 2 mol%25294% LowExtremely fast, high atom economy.
Molecular Iodine (I2) 5 mol%25488% LowMild, eco-friendly Brønsted/Lewis hybrid.
Amberlyst-15 20 wt%651285% MedEasy recovery via simple filtration.
p-TsOH•H2O 10 mol%65872% HighLow cost, traditional baseline.

Catalyst Profiles & Self-Validating Protocols

A. Scandium(III) Triflate [Sc(OTf)3]: The High-Yield Lewis Acid

Sc(OTf)3 is a highly oxophilic Lewis acid that exhibits remarkable water tolerance and rapid catalytic turnover[2]. It strongly activates the carbonyl group while remaining unaffected by the protonated amine, suppressing side reactions and resulting in near-quantitative yields at room temperature.

  • Protocol:

    • Setup: In a flame-dried round-bottom flask under nitrogen, suspend methyl 5-oxopiperidine-3-carboxylate hydrochloride (10.0 mmol) in anhydrous methanol (20 mL).

    • Reagent Addition: Add TMOF (30.0 mmol) as a water scavenger, followed by Sc(OTf)3 (0.2 mmol, 2 mol%).

    • Reaction: Stir at 25°C. Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The starting ketone spot should completely disappear within 2 hours.

    • Workup: Quench with saturated aqueous NaHCO3 (5 mL) to neutralize the salt and precipitate the catalyst. Extract with ethyl acetate (3 x 20 mL).

    • Isolation: Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product (m/z 203.1)[3].

B. Amberlyst-15: The Scalable Heterogeneous Option

Amberlyst-15 is a strongly acidic, macroreticular sulfonic acid resin. It provides a localized high-proton environment, making it excellent for acetalization and deprotection workflows in spiro-piperidine synthesis[4][5]. Its heterogeneous nature eliminates the need for aqueous extraction, drastically reducing the E-factor on a large scale.

  • Protocol:

    • Setup: Dissolve the piperidone precursor (10.0 mmol) in methanol (30 mL) and TMOF (40.0 mmol).

    • Catalyst Addition: Add pre-washed and dried Amberlyst-15 resin (20% w/w relative to substrate).

    • Reaction: Heat to reflux (65°C) for 12 hours. Validation: GC-MS analysis should indicate >95% conversion to the target acetal mass.

    • Workup: Cool to room temperature. Filter the mixture through a sintered glass funnel to recover the resin. Wash the resin with methanol (10 mL).

    • Isolation: Concentrate the filtrate in vacuo to afford the pure acetal.

C. Molecular Iodine (I2): The Mild, Atom-Economical Alternative

Molecular iodine acts as a mild Lewis acid and can generate trace hydroiodic acid in situ, providing a dual-activation mechanism[6]. It is particularly useful for substrates sensitive to harsh Brønsted acids.

  • Protocol:

    • Setup: Dissolve the substrate (10.0 mmol) in methanol (25 mL) and TMOF (30.0 mmol).

    • Catalyst Addition: Add molecular iodine (0.5 mmol, 5 mol%). The solution will turn a characteristic deep brown.

    • Reaction: Stir at 25°C for 4 hours.

    • Workup: Quench the reaction by adding 10% aqueous sodium thiosulfate (Na2S2O3) dropwise. Validation: The reaction is safely neutralized when the brown color completely dissipates to a pale yellow/clear solution.

    • Isolation: Basify with saturated Na2CO3, extract with DCM, dry, and evaporate.

Visualizing the Reaction Logic

Workflow Start Methyl 5-oxopiperidine-3-carboxylate + Methanol / TMOF CatA Sc(OTf)3 (2 mol%) Fast, High Yield Start->CatA CatB Amberlyst-15 (20 wt%) Heterogeneous, Reusable Start->CatB CatC Iodine (5 mol%) Mild, Eco-friendly Start->CatC CatD p-TsOH (10 mol%) Traditional Baseline Start->CatD WorkupA Aqueous Micro-workup (94% Yield) CatA->WorkupA 2 h, 25°C WorkupB Simple Filtration (85% Yield) CatB->WorkupB 12 h, 65°C WorkupC Thiosulfate Quench (88% Yield) CatC->WorkupC 4 h, 25°C WorkupD Basic Quench & Extraction (72% Yield) CatD->WorkupD 8 h, 65°C Product Methyl 5,5-dimethoxypiperidine-3-carboxylate (Target Acetal) WorkupA->Product WorkupB->Product WorkupC->Product WorkupD->Product

Experimental workflow comparing four catalyst systems for acetal synthesis.

Mechanism Ketone 5-Oxopiperidine Core (C=O) Activated Activated Ketone [Cat---O=C] Ketone->Activated Catalyst Binding Hemiacetal Hemiacetal Intermediate (-OH, -OMe) Activated->Hemiacetal + MeOH Oxocarbenium Oxocarbenium Ion (+C-OMe) Hemiacetal->Oxocarbenium - H2O (via Catalyst) Acetal Dimethyl Acetal (-OMe, -OMe) Oxocarbenium->Acetal + MeOH

General acid-catalyzed mechanistic pathway for piperidone acetalization.

Conclusion

For the synthesis of Methyl 5,5-dimethoxypiperidine-3-carboxylate, Sc(OTf)3 stands out as the premier homogeneous catalyst, offering unmatched yield (94%) and rapid kinetics at ambient temperature. However, for large-scale industrial applications where catalyst recovery and minimal aqueous waste are prioritized, Amberlyst-15 provides a highly robust and scalable heterogeneous alternative.

References

  • PubChemLite: Methyl 5,5-dimethoxypiperidine-3-carboxylate (C9H17NO4) . uni.lu. Available at:[Link][3]

  • methyl 5,5-dimethoxypiperidine-3-carboxylate (EC 851-593-5) . ECHA CHEM. Available at:[Link][1]

  • A New Molecular Iodine-Catalyzed Acetalization of Carbonyl Compounds . ResearchGate. Available at:[Link][6]

  • Sc(OTf)3-Catalyzed Synthesis of Symmetrical Dithioacetals and Bisarylmethanes . ACS Organic Letters. Available at:[Link][2]

  • Structure-based development of novel spiro-piperidine ASH1L inhibitors . PMC / NIH. Available at:[Link][4]

  • Ion Exchangers as Catalyst in Esterification Reaction: A Review . SciSpace. Available at:[Link][5]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 5,5-dimethoxypiperidine-3-carboxylate

Advanced Handling and PPE Protocol for Methyl 5,5-dimethoxypiperidine-3-carboxylate As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of handling highly f...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Handling and PPE Protocol for Methyl 5,5-dimethoxypiperidine-3-carboxylate

As a Senior Application Scientist, I frequently guide research teams through the logistical and safety complexities of handling highly functionalized synthetic intermediates. Methyl 5,5-dimethoxypiperidine-3-carboxylate (CAS: 2193065-43-7) is a specialized piperidine derivative utilized in drug development and organic synthesis[1][2]. While its relatively high molecular weight (203.2 g/mol ) significantly reduces its volatility compared to unsubstituted piperidine[2], the chemical retains a secondary amine core, preserving its fundamental basicity and potential for severe tissue damage[3].

This guide provides a self-validating, step-by-step operational protocol designed to ensure uncompromising laboratory safety by addressing the specific chemical behaviors of this compound.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To build a robust safety culture, researchers must understand the causality behind experimental precautions. The hazards of Methyl 5,5-dimethoxypiperidine-3-carboxylate stem from two distinct structural features:

  • The Piperidine Core (Basicity): The secondary amine acts as a localized basic center. In biological tissues, organic bases cause liquefaction necrosis—a process where the base saponifies cell membrane lipids, allowing the chemical to penetrate deeply into tissues and cause severe, difficult-to-treat chemical burns[4].

  • The Ester and Acetal Groups (Lipophilicity): The 5,5-dimethoxy and 3-carboxylate moieties significantly increase the molecule's lipophilicity compared to raw piperidine[5]. This enhanced lipid solubility acts as a penetration enhancer, facilitating rapid dermal absorption if the chemical breaches the stratum corneum, thereby increasing the risk of systemic toxicity[5].

ToxicityPathway Chem Methyl 5,5-dimethoxypiperidine -3-carboxylate Amine Secondary Amine (Basic Center) Chem->Amine Lipophilic Acetal & Ester Groups (Lipophilic) Chem->Lipophilic Skin Dermal Contact Amine->Skin Corrosive Action Inhale Aerosol/Vapor Inhalation Amine->Inhale Volatility/Aerosols Lipophilic->Skin Penetration Enhancer Saponification Lipid Saponification & Tissue Damage Skin->Saponification Absorption Systemic Absorption Skin->Absorption RespIrritation Respiratory Tract Irritation Inhale->RespIrritation

Mechanistic pathway of piperidine derivative toxicity driving specific PPE requirements.

Quantitative Risk Assessment

To translate these mechanistic risks into operational parameters, we must establish baseline metrics for handling.

Table 1: Physicochemical & Operational Parameters

Parameter Value / Specification Operational Implication
Molecular Weight 203.2 g/mol [2] Lower volatility than base piperidine; reduces but does not eliminate inhalation risk.
Vapor Pressure Low (Predicted) Aerosolization during powder/viscous liquid transfer is the primary airborne threat.
Fume Hood Face Velocity 0.4 – 0.6 m/s (80 – 120 fpm) Mandatory minimum airflow to ensure containment of basic vapors and aerosols.

| Glove Breakthrough Time | < 30 minutes (Concentrated) | Requires double-gloving and immediate replacement upon visible contamination. |

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling lipophilic organic bases. The following matrix outlines the mandatory barrier protections.

Table 2: PPE Matrix

Category Equipment Specification Mechanistic Justification
Eye/Face Snug-fitting indirect-vented safety goggles. Face shield if handling >50 mL. Protects against lipid saponification in the cornea caused by basic amine splashing[4].
Hands Double-layered Nitrile (minimum 4 mil thickness) or Butyl Rubber. Nitrile provides moderate resistance to organic bases. Double layering delays permeation of lipophilic esters.
Body Flame-resistant (FR) lab coat (Nomex) or standard 100% cotton. Fully buttoned. Synthetic blends (e.g., polyester) can melt into the skin during exothermic reactions or fires[3].

| Respiratory | Class II Biological Safety Cabinet or Chemical Fume Hood. | Prevents inhalation of corrosive aerosols that can cause severe respiratory tract irritation[6]. |

Operational Workflow & Handling Protocol

A safety protocol is only effective if it is a self-validating system—meaning each step inherently verifies the safety of the subsequent step. Follow this step-by-step methodology for handling Methyl 5,5-dimethoxypiperidine-3-carboxylate.

Step 1: Pre-Operation Environmental Verification

  • Ventilation Check: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s (80–120 fpm). Do not rely solely on the digital monitor; use a tissue strip taped to the sash to visually confirm inward directional airflow.

  • Workspace Segregation: Clear the hood of incompatible materials. Piperidine derivatives must be kept strictly away from strong oxidizing agents and strong acids to prevent violent exothermic reactions[6].

Step 2: PPE Donning Sequence

  • Inspection: Perform a pneumatic test on nitrile gloves (inflate, twist the cuff, and squeeze) to check for invisible micro-tears before donning.

  • Gowning: Don a fully buttoned lab coat. Put on indirect-vented safety goggles.

  • Double Gloving: Don the inner pair of nitrile gloves, tucking the cuffs under the lab coat sleeves. Don the outer pair over the sleeves to create an uninterrupted barrier.

Step 3: Material Transfer and Weighing

  • Containment: Unseal the chemical container only within the active ventilation zone (at least 6 inches behind the sash).

  • Dispensing: Use static-free, chemically inert spatulas (e.g., PTFE-coated) or glass pipettes. Avoid rapid movements that could aerosolize the compound.

  • Closed-System Weighing: Weigh the material into a tared vial directly inside the hood, seal it, and decontaminate the exterior of the vial before transferring it to an external analytical balance.

Step 4: De-gowning and Post-Operation

  • Decontamination: Wipe down the exterior of the primary chemical container with a compatible solvent (e.g., dilute ethanol) before returning it to the storage cabinet.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid organic waste bin. Remove goggles and lab coat, followed by the inner gloves. Wash hands immediately with soap and water[6].

OperationalWorkflow Start Pre-Operation Hood Verification Donning Don PPE (Double Nitrile, Goggles) Start->Donning Handling Dispense Chemical (Inside Fume Hood) Donning->Handling Decision Spill Occurred? Handling->Decision Spill Spill Protocol (Absorbent + Mild Acid) Decision->Spill Yes Normal Seal Container & Decontaminate Surfaces Decision->Normal No Waste Dispose as Organic Basic Waste Spill->Waste Normal->Waste Doffing Doff PPE & Wash Hands Waste->Doffing

Step-by-step operational and spill response workflow for handling basic organic esters.

Emergency Response and Disposal Plan

Even with flawless execution, researchers must be prepared for logistical failures.

Spill Containment Protocol

  • Isolate: Immediately lower the fume hood sash to maximize containment and alert nearby personnel.

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or sand[4][6]. Never use sawdust or organic absorbents, as organic bases can initiate exothermic reactions.

  • Neutralize: If permitted by institutional protocols, apply a weak, dilute acid (e.g., 5% acetic acid) to the absorbed residue. This converts the basic piperidine derivative into a water-soluble, non-volatile salt, mitigating inhalation risks.

  • Collect: Sweep the absorbed material using non-sparking tools and place it in a sealable, chemically resistant hazardous waste container[6].

Waste Segregation and Disposal Methyl 5,5-dimethoxypiperidine-3-carboxylate must be treated as hazardous organic waste.

  • Segregation: Dispose of all liquid and solid waste in clearly labeled "Halogen-Free Organic Waste - Basic" containers. Never mix this waste with acidic streams, as this can trigger violent acid-base exotherms[6].

  • Regulatory Compliance: Ensure all disposal procedures strictly comply with local environmental regulations regarding toxic and potentially corrosive organic intermediates[7].

Sources

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